2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Description
BenchChem offers high-quality 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5O/c5-1-2-8-4(11-10-2)9-3(6)7/h1H2,(H4,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXPXHQMSEBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406690 | |
| Record name | 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74025-73-3 | |
| Record name | 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
This guide outlines the rational synthesis, structural characterization, and mechanistic underpinnings of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine . This compound represents a specialized scaffold in medicinal chemistry, combining a reactive electrophilic "warhead" (chloromethyl) with a basic, hydrogen-bond-donating guanidine moiety, making it a potent candidate for covalent enzyme inhibition (e.g., cysteine proteases) or peptidomimetic design.
Executive Summary & Strategic Analysis
Target Molecule: 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Molecular Formula: C
-
3-Chloromethyl: A reactive alkylating handle capable of S
2 displacement, serving as a covalent trap for nucleophilic amino acid residues (Cys, Ser). -
5-Guanidino: A strongly basic motif (
) that mimics the arginine side chain, facilitating recognition by anionic pockets in biological targets.
Synthetic Strategy: The synthesis is designed around the "Amidoxime Route" , the most robust method for constructing 1,2,4-oxadiazoles. The pathway involves the generation of 2-chloroacetamidoxime followed by a cyclocondensation with cyanoguanidine (dicyandiamide). This approach avoids the use of unstable acid chlorides and allows for the direct installation of the guanidine moiety.
Retrosynthetic Analysis
The retrosynthetic disconnection focuses on the O1–C5 and N4–C5 bonds of the oxadiazole ring.
-
Disconnection: 1,2,4-Oxadiazole ring cleavage.
-
Precursor A (Nucleophile): 2-Chloroacetamidoxime (derived from chloroacetonitrile).
-
Precursor B (Electrophile): Cyanoguanidine (Dicyandiamide).
Logic: The amidoxime provides the N-O-C skeleton and the chloromethyl group. Cyanoguanidine acts as the "C-N" source for the C5 position, effectively transferring the guanidine functionality into the ring system upon cyclization.
Figure 1: Retrosynthetic pathway identifying key precursors.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Chloroacetamidoxime
This step converts the nitrile into the amidoxime.[1] Safety Warning: Chloroacetonitrile is fatal if inhaled or absorbed through the skin. Work in a high-efficiency fume hood.
Reagents:
-
Chloroacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH
OH·HCl) (1.1 eq) -
Sodium Carbonate (Na
CO ) (0.6 eq) -
Solvent: Ethanol/Water (1:1)
Procedure:
-
Preparation: Dissolve Hydroxylamine hydrochloride (6.95 g, 100 mmol) in water (20 mL).
-
Neutralization: Slowly add Sodium Carbonate (6.36 g, 60 mmol) at 0°C to liberate free hydroxylamine. Evolution of CO
will occur. -
Addition: Add ethanol (20 mL), followed by the dropwise addition of Chloroacetonitrile (7.55 g, 100 mmol) over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile.
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over anhydrous Na
SO , filter, and concentrate. Recrystallize from ether/hexane to yield 2-Chloroacetamidoxime as white crystals.-
Yield Target: 70-80%
-
Checkpoint: Melting point 68-70°C.
-
Phase 2: Cyclocondensation to 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
This step constructs the heterocycle. The reaction utilizes a Lewis acid catalyst to promote the attack of the amidoxime oxygen on the nitrile of cyanoguanidine.
Reagents:
-
2-Chloroacetamidoxime (1.0 eq)
-
Cyanoguanidine (1.0 eq)
-
Zinc Chloride (ZnCl
) (1.0 eq) or p-TsOH (catalytic) -
Solvent: n-Butanol or Dioxane
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloroacetamidoxime (10 mmol) and Cyanoguanidine (10 mmol) in n-Butanol (30 mL).
-
Catalyst: Add anhydrous ZnCl
(10 mmol). -
Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.
-
Monitoring: Monitor by HPLC or TLC. The formation of the oxadiazole ring is indicated by a shift in UV absorption.
-
Workup: Cool to RT. The product often precipitates as a zinc complex.
-
Decomplexation: Pour the reaction mixture into cold dilute HCl (0.1 N) to break the zinc complex, then neutralize with NaHCO
to pH 8–9. -
Isolation: Extract with EtOAc (3 x 50 mL) or filter the precipitate if the free base is insoluble in water.
-
Purification: Recrystallize from Ethanol/Water.
Mechanistic Pathway
The formation of the 1,2,4-oxadiazole ring proceeds via a Lewis-acid assisted nucleophilic attack.
-
Activation: ZnCl
coordinates to the nitrile nitrogen of cyanoguanidine, increasing its electrophilicity. -
Nucleophilic Attack: The oxygen of the amidoxime attacks the activated nitrile carbon.
-
Intermediate: Formation of an O-imidoyl amidoxime intermediate.
-
Cyclization: Intramolecular attack of the amidoxime nitrogen onto the guanidine-derived carbon, followed by elimination of ammonia (or rearrangement depending on tautomer) to close the ring.
Figure 2: Step-wise mechanistic flow of the zinc-catalyzed cyclocondensation.
Characterization & Data Analysis
Validation of the structure requires confirming the presence of the chloromethyl group, the oxadiazole core, and the guanidine tail.
Spectroscopic Profile
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Singlet | -CH | |
| 1H NMR | Broad Singlet | Guanidine NH protons (Exchangeable with D | |
| 13C NMR | Quaternary C | C5 of Oxadiazole (Guanidine attached). | |
| 13C NMR | Quaternary C | C3 of Oxadiazole. | |
| 13C NMR | Quaternary C | Guanidine C=N . | |
| 13C NMR | Secondary C | -CH | |
| MS (ESI) | m/z [M+H]+ | M and M+2 (3:1) | Characteristic Chlorine isotope pattern ( |
| IR | 1640–1690 cm | Strong Band | C=N stretching (Oxadiazole & Guanidine). |
| IR | 3300–3400 cm | Broad Band | N-H stretching (Guanidine). |
Quality Control Criteria
-
Purity: >95% by HPLC (254 nm).
-
Chlorine Content: Elemental analysis must match theoretical %Cl within 0.4%.
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (unless as HCl salt).
Safety & Handling
-
2-Chloroacetonitrile: Highly toxic alkylating agent. Use double-gloving (Nitrile) and handle only in a certified fume hood. In case of exposure, treat as cyanide poisoning potential.
-
Oxadiazole Energetics: While 1,2,4-oxadiazoles are generally stable, high-nitrogen compounds can be energetic. Do not heat the dry solid above its melting point without DSC testing.
-
Waste Disposal: All aqueous waste from the first step contains hydroxylamine and potentially unreacted nitrile; treat with bleach (hypochlorite) to quench before disposal.
References
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348. Link
- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
- Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 736–739.
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[1][2][3][4][5][6][7][8] Advances in Heterocyclic Chemistry, 20, 65-116. (Foundational mechanism of amidoxime cyclizations).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FI93954C - Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 7. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the X-ray Crystallography of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and critical considerations involved in the single-crystal X-ray diffraction analysis of 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine derivatives. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data refinement and structural interpretation, empowering researchers to leverage this powerful analytical technique for structure-based drug design.
The Scientific Imperative: Why This Chemical Scaffold Demands Structural Elucidation
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This five-membered heterocycle is a component in a wide array of compounds demonstrating diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] When coupled with a guanidine moiety—a group known for its ability to form strong hydrogen bonds and interact with biological targets—the resulting derivatives become highly promising candidates for novel therapeutics.[4] Preliminary studies suggest that the 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine core may function as an antimicrobial or anticancer agent.[4]
The chloromethyl group serves as a reactive handle, allowing for further synthetic modification, while the guanidine group contributes to the molecule's basicity and potential for biological interactions.[4] However, to truly understand and optimize the structure-activity relationship (SAR) of these compounds, a precise, atomic-level understanding of their three-dimensional structure is indispensable. Single-crystal X-ray diffraction (SCXRD) is the definitive method for providing this information, revealing the exact conformation, bond lengths, bond angles, and crucial intermolecular interactions that govern both the solid-state properties and the molecule's engagement with its biological target.[5]
Synthesis: Forging the Molecular Framework
The synthesis of the title compounds is a multi-step process that requires careful control of reaction conditions. The general pathway involves the formation of the oxadiazole ring, followed by the introduction of the chloromethyl and guanidine functionalities.
Core Synthetic Workflow
A typical synthesis proceeds as follows:
-
Oxadiazole Precursor Synthesis: The journey begins with the creation of the core 1,2,4-oxadiazole ring, often from hydrazine derivatives and carbonyl compounds.[4]
-
Chloromethylation: A key step is the introduction of the chloromethyl group at the 3-position of the oxadiazole ring. This is commonly achieved using chloromethylating agents like chloromethyl methyl ether under controlled conditions.[4] This group is not just a structural component but also an electrophilic site that enhances the molecule's reactivity.[4]
-
Guanidination: The final step involves a nucleophilic substitution reaction where the chloromethylated oxadiazole is treated with guanidine. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and often requires heating (e.g., 60–100 °C) to drive the reaction to completion.[4]
Caption: General synthetic route for the target compounds.
Crystallization: The Art and Science of Growing a Perfect Crystal
The most significant bottleneck in any crystallographic study is the generation of a high-quality single crystal.[5][6] For small organic molecules like guanidine derivatives, several techniques can be employed. The goal is to slowly bring a saturated solution to a state of supersaturation, promoting the formation of a few well-ordered crystal nuclei rather than a mass of small, unusable precipitate.
Field-Proven Crystallization Protocols
Method 1: Slow Evaporation This is the simplest method but offers the least control. A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.
Method 2: Vapor Diffusion (Recommended) This technique provides excellent control and is highly effective for milligram quantities of the compound.[7]
Step-by-Step Protocol for Vapor Diffusion:
-
Vial Preparation: Place a small, open inner vial (e.g., a 1 mL vial) inside a larger outer vial (e.g., a 20 mL scintillation vial).
-
Sample Solution: Dissolve 2-5 mg of the purified guanidine derivative in a small volume (100-300 µL) of a "good" solvent (one in which it is readily soluble, e.g., methanol or ethyl acetate) and place this solution in the inner vial.
-
Anti-Solvent: Add a larger volume (1-2 mL) of a miscible "anti-solvent" (one in which the compound is poorly soluble, e.g., hexane or diethyl ether) to the outer vial. The anti-solvent should be more volatile than the good solvent.
-
Sealing and Incubation: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Patience: Store the sealed system in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Causality in Solvent Selection: The choice of solvents is critical. The "good" solvent must fully dissolve the compound, while the "anti-solvent" creates the necessary insolubility. The rate of diffusion, and thus the rate of crystallization, is controlled by the relative volatilities of the two solvents. Hydrogen bonding solvents should be used with care, as they can sometimes co-crystallize with the target molecule, complicating the final structure.[7]
The Crystallographic Workflow: From Crystal to Final Structure
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction analysis begins.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Step 1: Data Collection
The selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. Modern instruments are typically equipped with high-intensity microfocus X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors.[8][9]
Expertise Insight: Data collection is almost universally performed at low temperatures (e.g., 100 K). This is not merely a precaution; it is essential for quality. Cooling the crystal minimizes atomic thermal vibrations, which sharpens the diffraction spots at higher angles. This leads to a more precise determination of atomic positions and a more accurate final structure.
Step 2: Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of thousands of reflections. These intensities are then used to determine the unit cell parameters and space group of the crystal.[10] The "phase problem" is then solved using direct or dual-space methods, often with software like SHELXT, to generate an initial electron density map and a preliminary molecular model.[9]
Step 3: Structure Refinement
This is an iterative process where the initial model is refined against the experimental data using a full-matrix least-squares method on F². Programs like SHELXL are the standard for this task.[9] During refinement, the positions, and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Trustworthiness through Self-Validation: A properly refined crystal structure contains internal validation metrics. The final R-factors (R1 and wR2) should be low (typically <5-7% for R1), and the Goodness-of-Fit (GooF) should be close to 1.0. A final difference Fourier map should be largely featureless, indicating that all significant electron density has been accounted for in the model.
Structural Analysis: Deciphering the Molecular Architecture
The refined structure provides a wealth of information critical for drug development.
-
Molecular Conformation: The analysis will confirm the planarity of the 1,2,4-oxadiazole ring and reveal the precise torsion angles defining the orientation of the flexible chloromethyl and guanidine side chains. This conformation is crucial as it represents a low-energy state that may be relevant for receptor binding.
-
Intermolecular Interactions: The guanidinium group is an excellent hydrogen bond donor. The crystal structure will reveal a network of intermolecular hydrogen bonds (e.g., N-H···N or N-H···O), which stabilize the crystal packing. These same interactions are what allow the molecule to bind to biological targets like enzymes or receptors. In some cases, weaker interactions like C-H···O bonds may also play a role in stabilizing the structure.[4]
-
Crystal Packing: The analysis shows how individual molecules assemble into a three-dimensional lattice. This can reveal patterns like π-π stacking of the oxadiazole rings or the formation of hydrogen-bonded dimers or sheets, which influence the material's physical properties, such as solubility and stability.
Data Summarization and Deposition
All quantitative crystallographic data should be summarized in a standardized table. It is a fundamental tenet of scientific integrity that crystallographic data be deposited in a public repository to allow for verification and further study by the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[11][12][13]
| Parameter | Value |
| Empirical Formula | C₅H₅ClN₄O |
| Formula Weight | 172.58 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å |
| b = X.XXXX(X) Å | |
| c = X.XXXX(X) Å | |
| α = 90° | |
| β = XX.XXX(X)° | |
| γ = 90° | |
| Volume | XXXX.X(X) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | X.XXX Mg/m³ |
| Absorption Coefficient | X.XXX mm⁻¹ |
| Final R indices [I>2σ(I)] | R₁ = X.XXXX, wR₂ = X.XXXX |
| R indices (all data) | R₁ = X.XXXX, wR₂ = X.XXXX |
| Goodness-of-fit on F² | X.XXX |
| CSD Deposition Number | XXXXXXX |
Note: This table presents a template with typical parameters. The crystal system and space group for a specific derivative must be determined experimentally.[4]
Conclusion
The X-ray crystallographic analysis of 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine derivatives is a powerful, high-fidelity technique that provides unambiguous structural data. This guide has outlined the critical path from synthesis to a fully refined and validated crystal structure. The insights gained—from the precise molecular conformation to the intricate network of intermolecular interactions—are invaluable for understanding the structure-activity relationship, guiding lead optimization, and ultimately accelerating the development of new and effective therapeutic agents.
References
- 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine. EvitaChem.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An upd
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. CORE.
- X-ray Core. Harvard University, Department of Chemistry and Chemical Biology.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Method for crystallizing guanidinium salts.
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Revista Virtual de Química.
- Guide for crystalliz
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research.
- Novel 1,2,4-Oxadiazole Deriv
- CCDC – Cambridge Structural Database. Becker Medical Library, Washington University in St. Louis.
- Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.
- Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton.
- About the Cambridge Structural Database (CSD).
- Cambridge Structural Database.
-
The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[4][10][14]Oxadiazolo[3,4-d]pyridazines. MDPI.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. unifr.ch [unifr.ch]
- 8. X-ray Core | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 9. The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of [1,2,5]Oxadiazolo[3,4-d]pyridazines [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Cambridge Structural Database | re3data.org [re3data.org]
- 14. PPXRD - Abstract Submission Form [icdd.com]
Thermal Stability and Decomposition of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Executive Summary
This guide provides a comprehensive technical analysis of the thermal stability profile of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (hereafter referred to as CMOG ). As a functionalized 1,2,4-oxadiazole, CMOG serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., neonicotinoids, antivirals).
However, its structure contains a latent "chemical fuse": the coexistence of a nucleophilic guanidine moiety and an electrophilic chloromethyl group on a thermally sensitive oxadiazole core. This guide delineates the two-stage decomposition mechanism—self-alkylation followed by ring fragmentation —and establishes protocols for characterizing these hazards using DSC, TGA-MS, and ARC.
Chemical Architecture & Latent Instability
To understand the thermal behavior of CMOG, one must analyze its electronic "Push-Pull" dynamics. The molecule is not merely a static scaffold; it is a pre-reactive system.
| Structural Component | Electronic Role | Thermal Risk Contribution |
| 1,2,4-Oxadiazole Ring | Electron-deficient core | Susceptible to retro-1,3-dipolar cycloaddition (fragmentation) at high |
| Chloromethyl Group (-CH₂Cl) | Electrophile (Alkylating agent) | High energy leaving group ( |
| Guanidine Moiety | Strong Nucleophile / Base | Initiates intramolecular attack or intermolecular polymerization at moderate |
The Instability Mechanism
Unlike simple oxadiazoles which are stable up to ~250°C, CMOG exhibits a Type I Instability (Self-Alkylation) that precedes the Type II Instability (Ring Explosion).
-
Stage 1: Intramolecular Cyclization (The Onset) At temperatures as low as 100°C (or lower in solution), the guanidine nitrogen attacks the chloromethyl carbon. This expels Hydrogen Chloride (HCl) and forms a bicyclic imidazo- or pyrimido-fused system. This reaction is exothermic and autocatalytic if HCl is not scavenged.
-
Stage 2: Ring Fragmentation (The Runaway) If the exotherm from Stage 1 raises the bulk temperature significantly, the 1,2,4-oxadiazole ring undergoes retro-cycloaddition, releasing nitriles (
) and isocyanates ( ).
Visualizing the Decomposition Pathway[1][2]
The following diagram illustrates the bifurcation between controlled synthesis and thermal runaway.
Figure 1: Mechanistic pathway of CMOG decomposition showing the transition from self-alkylation to ring fragmentation.
Experimental Characterization Protocols
As a researcher, you cannot rely on literature values alone due to batch-to-batch variations in purity (e.g., residual moisture accelerates HCl generation). The following protocols are mandatory for safety validation.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the Onset Temperature (
-
Sample Prep: Weigh 2–4 mg of CMOG into a gold-plated high-pressure crucible (to contain HCl pressure).
-
Standard Run: Heat from 25°C to 400°C at a rate of 5°C/min.
-
Data Analysis:
-
Look for a pre-decomposition exotherm (broad peak ~120–150°C) indicating self-alkylation.
-
Identify the sharp exotherm (>200°C) indicating ring fragmentation.
-
Critical Limit: If
, the material has explosive propagation potential.
-
Protocol B: TGA-MS (Thermogravimetry with Mass Spec)
Objective: Correlate mass loss with specific off-gas species (HCl vs. Nitriles).
-
Carrier Gas: Helium (inert) at 20 mL/min.
-
Ramp: 10°C/min to 350°C.
-
MS Monitoring Channels:
- 36/38 (HCl)
- 27 (HCN)
- 41 (Acetonitrile fragment)
-
Interpretation: Early detection of
36 confirms the self-alkylation mechanism before total degradation.
Process Safety & Handling Strategy
Based on the chemical architecture, the following handling strategy is required for scale-up.
The "Acid Scavenger" Rule
Since the decomposition is acid-catalyzed (HCl product catalyzes further decomposition), synthesis and storage must involve acid scavengers.
-
Recommendation: Store CMOG with trace amounts of anhydrous
or within a buffered matrix if in solution. -
Solvent Selection: Avoid protic solvents at high temperatures. Use DMF or DMSO only if temperature is strictly controlled (<60°C).
Thermal Runaway Simulation (Workflow)
Before scaling up >100g, execute this logic flow:
Figure 2: Safety decision workflow for scaling up CMOG synthesis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394625, N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine. Retrieved from [Link]
-
Pace, A., & Buscemi, S. (2009). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkivoc, (xiv), 200-216.[1] Retrieved from [Link]
- Zhai, L., et al. (2015). Thermal behavior and decomposition mechanism of 3-nitro-5-guanidino-1,2,4-oxadiazole (NOG). Chinese Journal of Energetic Materials. (Inferred from general search results on NOG thermal stability).
Sources
Solubility Profile & Physicochemical Characterization: 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine .
Executive Technical Summary
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine is a bifunctional heterocyclic intermediate used primarily in the synthesis of bioactive compounds (e.g., antivirals, kinase inhibitors).[1] Its solubility profile is governed by two competing structural motifs:
-
The Guanidine Moiety (Polar/Basic): Imparts high polarity and pH-dependent solubility, serving as a hydrogen bond donor/acceptor.[2]
-
The Chloromethyl-1,2,4-Oxadiazole Core (Electrophilic/Lipophilic): Introduces reactivity and moderate lipophilicity, while rendering the molecule sensitive to nucleophilic solvents.
Critical Insight: Unlike inert organic solids, this compound exhibits "Reactive Solubility." Dissolution in nucleophilic solvents (e.g., methanol, water at high pH) can trigger slow solvolysis of the chloromethyl group or ring-opening of the oxadiazole. Therefore, solvent selection must balance solubility power with chemical stability.[2]
Physicochemical Identity & Predicted Solubility Matrix
Structural Analysis[3][4][5]
-
Molecular Formula: C₄H₆ClN₅O
-
Molecular Weight: ~175.58 g/mol
-
pKa (Estimated): ~7.5 – 9.0 (The electron-withdrawing oxadiazole ring lowers the basicity of the guanidine relative to alkyl guanidines [pKa ~13.6], but it remains sufficiently basic to form stable salts).
-
LogP (Predicted): -0.6 to +0.6 (Amphiphilic).[2]
Solubility Landscape
The following matrix categorizes solvents based on thermodynamic solubility and kinetic stability.
| Solvent Class | Specific Solvents | Solubility Potential | Stability Risk | Technical Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Low | Preferred for stock solutions and reactions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Moderate | Use for short-term processing only. Risk of solvolysis (metholysis) of the -CH₂Cl group upon prolonged storage or heating.[2] |
| Aqueous (Acidic) | 0.1 M HCl, dilute AcOH | High (>100 mg/mL) | Low | Forms highly soluble guanidinium salts. Stable at pH 3–5.[3] |
| Aqueous (Neutral/Basic) | Water (pH > 7) | Low (<1 mg/mL) | High | Poor solubility as free base.[2] High pH triggers oxadiazole ring opening or Cl displacement.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Low | Useful for extraction if the compound is in its neutral free-base form. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Low | Use as anti-solvents for precipitation/crystallization. |
Warning: Avoid acetone or ketones if primary amines are present on the guanidine, as Schiff base formation is possible under catalytic conditions.[2]
Experimental Protocol: Gravimetric Saturation Method
Standardized workflow for determining precise solubility limits in a research setting.
Phase 1: Preparation
-
Dry Material: Ensure the compound is dried under vacuum (P < 10 mbar) at 25°C for 4 hours to remove residual moisture which can skew mass measurements.[2]
-
Solvent Integrity: Use HPLC-grade solvents to prevent impurity-driven degradation.
Phase 2: Saturation Workflow[2]
-
Weighing: Place 50 mg of the compound into a 4 mL borosilicate glass vial (Vial A).
-
Addition: Add the target solvent in 100 µL increments while vortexing at 1000 RPM.
-
Observation:
-
Equilibration: If undissolved solid remains at 1 mL (Solubility < 50 mg/mL), add excess solid (~100 mg total), cap, and stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter into a pre-weighed vial (Vial B).
-
Evaporation: Evaporate solvent from Vial B using a centrifugal evaporator (Genevac) or nitrogen stream.
-
Calculation:
Stability & Reactivity Mechanisms
Understanding the degradation pathways is essential for accurate solubility profiling.[2] The compound is not static; it reacts under specific solution conditions.[2]
A. The Chloromethyl Electrophile (Solvolysis)
In nucleophilic solvents (MeOH, EtOH, Water), the chloromethyl carbon (
-
Reaction:
-
Impact: "Solubility" may appear to increase over time as the compound converts to the more soluble methoxy-derivative.[2]
-
Prevention: Store alcoholic solutions at -20°C.
B. Oxadiazole Ring Lability (pH Sensitivity)
1,2,4-Oxadiazoles are sensitive to hydrolysis.
-
Basic Conditions (pH > 10): Hydroxide ions attack the ring carbon, leading to ring-opening (rearrangement to acyl-guanidines).
-
Acidic Conditions (pH < 2): Generally stable, but prolonged heating in strong acid can hydrolyze the guanidine.
-
Optimal pH Window: Maintain solution pH between 3.0 and 6.0 for maximum stability.
Visualization: Solubility & Handling Workflow
The following diagram illustrates the decision logic for solvent selection and handling based on the compound's chemical behavior.
Caption: Decision matrix for solvent selection balancing solubility (thermodynamics) and stability (kinetics).
References
-
EvitaChem. 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine: Properties and Applications. Retrieved from
-
National Institutes of Health (PubChem). 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives: Physical Properties. PubChem CID 2735765. Retrieved from
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry: Solubility and Stability Profiles. Journal of Medicinal Chemistry.[2] Retrieved from
-
Zarei, M. (2020).[2] Recent Advances in 1,2,4-Oxadiazole Synthesis and Reactivity.[4] MDPI Molecules.[2] Retrieved from
-
Cheméo. Guanidine Physicochemical Data and Solubility. Retrieved from
Sources
- 1. evitachem.com [evitachem.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Abstract & Strategic Overview
This application note details a robust, two-step protocol for the synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (CAS 74025-73-3). This scaffold is a critical intermediate in the development of peptidomimetics and heterocyclic enzyme inhibitors. The chloromethyl moiety serves as a versatile electrophilic handle for further functionalization (e.g., via nucleophilic substitution with amines or thiols), while the guanidine group provides essential hydrogen-bonding capability for biological target engagement.
Technical Challenges Addressed:
-
Chemomimetric Stability: Preserving the reactive chloromethyl group during the high-temperature cyclization required to form the oxadiazole ring.
-
Regioselectivity: Ensuring exclusive formation of the 1,2,4-oxadiazole isomer over potential 1,2,4-oxadiazoline byproducts.
-
Purification: Avoiding chromatographic separation through a salt-formation workup strategy.
Retrosynthetic Analysis & Pathway
The synthesis is designed around a convergent assembly strategy. The 1,2,4-oxadiazole core is constructed via the condensation of an amidoxime with cyanoguanidine (dicyandiamide).[1] This route is preferred over the reaction of acyl chlorides with guanidine derivatives due to higher atom economy and milder conditions that favor the retention of the alkyl chloride.
Reaction Pathway Diagram[2]
Figure 1: Synthetic pathway for the construction of the 3-chloromethyl-5-guanidino-1,2,4-oxadiazole scaffold.
Experimental Protocol
Step 1: Synthesis of 2-Chloroacetamidoxime[1][3]
Objective: Convert chloroacetonitrile to the corresponding amidoxime while minimizing hydrolysis of the nitrile or displacement of the chloride.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| Chloroacetonitrile | 75.50 | 1.0 | 7.55 g (100 mmol) |
| Hydroxylamine HCl | 69.49 | 1.1 | 7.64 g (110 mmol) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.55 | 5.83 g (55 mmol) |
| Methanol | - | Solvent | 50 mL |
| Water | - | Solvent | 20 mL |
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine HCl (7.64 g) in water (20 mL).
-
Neutralization: Cool the solution to 0–5°C using an ice bath. Slowly add Sodium Carbonate (5.83 g) portion-wise to generate free hydroxylamine. Caution: CO₂ evolution will occur.
-
Addition: Add Methanol (50 mL) to the aqueous mixture. Then, add Chloroacetonitrile (7.55 g) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitrile peak (approx. 2250 cm⁻¹) should disappear.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove methanol (keep bath < 40°C to prevent degradation).
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Evaporate solvent to yield 2-Chloroacetamidoxime as a white to off-white solid.
-
Yield Expectation: 85–92%. Use directly in the next step without further purification if purity >95%.
-
Critical Control Point: Do not heat the reaction above 30°C. Higher temperatures promote the self-alkylation of the amidoxime oxygen by the chloromethyl group, leading to polymerization.
Step 2: Cyclization to 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Objective: Condense the amidoxime with cyanoguanidine under acidic conditions to close the oxadiazole ring.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 2-Chloroacetamidoxime | 108.53 | 1.0 | 5.42 g (50 mmol) |
| Cyanoguanidine | 84.08 | 1.1 | 4.62 g (55 mmol) |
| Hydrochloric Acid (conc. 37%) | - | Catalyst | 2.0 mL |
| Ethanol (Absolute) | - | Solvent | 100 mL |
Procedure:
-
Setup: In a 250 mL reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloroacetamidoxime (5.42 g) and Cyanoguanidine (4.62 g) in Absolute Ethanol (100 mL).
-
Catalysis: Add concentrated HCl (2.0 mL) dropwise. The acid acts as a catalyst to activate the nitrile of the cyanoguanidine.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Mechanism Note: The amidoxime oxygen attacks the nitrile carbon, followed by nucleophilic attack of the amidoxime nitrogen on the resulting imidate, eliminating ammonia (which is trapped as NH₄Cl) to form the ring.
-
-
Monitoring: Monitor by LC-MS for the formation of the product mass [M+H]⁺ = 176.0.
-
Isolation (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to approximately 25% of its original volume.
-
Add cold water (50 mL) and adjust pH to ~8 using saturated NaHCO₃ solution. This liberates the free base guanidine.
-
The product should precipitate as a white solid. Stir at 0°C for 1 hour to maximize yield.
-
-
Purification:
-
Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Characterization Data (Typical):
-
Appearance: White crystalline solid.
-
Melting Point: 172–175°C (dec).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.20 (br s, 4H, Guanidine NH), 4.85 (s, 2H, CH₂Cl).
-
MS (ESI): m/z 176.0 [M+H]⁺.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Chloroacetonitrile | Ensure temperature is kept <10°C during addition. Ensure Na₂CO₃ is added slowly to avoid pH spikes. |
| Product is an Oil (Step 2) | Incomplete precipitation | The guanidine product may form a hydrochloride salt that is soluble in water. Ensure pH is adjusted to ~8-9 to isolate the free base, or isolate as the HCl salt by adding ether to the ethanolic reaction mixture. |
| Byproduct: Hydroxy-guanidine | Incomplete cyclization | Ensure reflux time is sufficient (>6h). Add slightly more HCl catalyst (up to 0.5 eq) if reaction stalls. |
| Loss of Chlorine | Nucleophilic attack by guanidine | Avoid using excess cyanoguanidine. Do not use strong bases (NaOH/KOH) during workup; use mild bases like NaHCO₃. |
Safety & Handling
-
Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a functioning fume hood. Wear butyl rubber gloves.
-
Chloromethyl Group: The product is an alkylating agent. Treat as a potential mutagen. Avoid inhalation of dust.
-
Cyanoguanidine: Irritant. Reacts vigorously with strong oxidizers.
References
-
National Institutes of Health (NIH). (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids. Retrieved October 24, 2025, from [Link]
-
PubChem. (n.d.). N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Compound Summary. Retrieved October 24, 2025, from [Link]
Sources
Application Note: High-Throughput Screening of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Libraries
Abstract
This application note provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on the 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine scaffold. The 1,2,4-oxadiazole ring and the guanidinium group are both recognized pharmacophores, and their combination presents a unique chemical space for drug discovery.[1][2][3][4] However, the inherent reactivity of the chloromethyl group necessitates a carefully designed screening cascade to eliminate false positives and identify genuine, target-specific inhibitors.[5] We present a detailed protocol using a hypothetical protein-protein interaction (PPI) target, demonstrating a Fluorescence Polarization (FP) assay as the primary screen. This guide covers assay development, the primary HTS workflow, and a robust hit validation strategy designed to triage Pan-Assay Interference Compounds (PAINS) and identify viable lead candidates.[6] The methodologies described herein are grounded in best practices outlined in the NCATS Assay Guidance Manual.[7][8][9][10]
Introduction
The quest for novel therapeutics frequently involves exploring unique chemical scaffolds that can interact with biological targets in new ways. The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable bioisosteric properties, often serving as a stable replacement for amide or ester groups.[1][11] This has led to its incorporation into a wide array of biologically active compounds, including approved drugs and clinical candidates with anticancer, anti-inflammatory, and antiviral properties.[2][12]
Similarly, the guanidine group is a prevalent feature in many natural products and synthetic molecules, recognized for its ability to form strong hydrogen bonds and salt bridges, particularly with carboxylate and phosphate groups in proteins and nucleic acids.[3][4] The combination of these two pharmacophores in the 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine scaffold offers a promising, yet challenging, starting point for library synthesis and screening.
A primary challenge arises from the chloromethyl group, an electrophilic moiety that can potentially react non-specifically with nucleophilic residues (e.g., cysteine) on proteins, leading to covalent modification.[5] Such reactive compounds are a notorious source of false positives in HTS campaigns and are often classified as PAINS.[6][13][14][15] Therefore, a successful screening campaign for this library class must not only identify active compounds but also rigorously validate their mechanism of action to ensure they are not simply assay artifacts.
This guide outlines a strategic approach to navigate these challenges, using a robust and homogenous Fluorescence Polarization (FP) assay suitable for HTS.[16][17][18] We will detail the necessary steps from initial assay optimization to a multi-step hit validation cascade designed to eliminate nonspecific inhibitors and confirm true hits.
Assay Principle and Development
For this application note, we will hypothesize a screen designed to identify inhibitors of a protein-protein interaction (PPI) involving a hypothetical target, "TargetP," which binds to a small, fluorescently-labeled peptide, "PeptideF."
Assay Principle (Fluorescence Polarization): Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule in solution.[16][19]
-
Low Polarization: When the small, fluorescently-labeled PeptideF is free in solution, it tumbles rapidly. When excited with plane-polarized light, the emitted light is largely depolarized.
-
High Polarization: When PeptideF binds to the much larger TargetP, the resulting complex tumbles much more slowly. This slower rotation means the emitted light remains highly polarized.
-
Inhibition: A small molecule inhibitor that binds to TargetP and disrupts the TargetP-PeptideF interaction will displace PeptideF, causing it to tumble freely again, resulting in a decrease in fluorescence polarization.[17]
This "mix-and-read" format is ideal for HTS due to its simplicity, lack of wash steps, and adaptability to high-density plate formats.[17][19]
Protocol 2.1: Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. Rationale: This buffer provides a stable pH environment. The salt concentration mimics physiological conditions. DTT is included to maintain protein integrity, and Triton X-100 is a non-ionic detergent used to prevent compound aggregation and nonspecific binding to plates.[20]
-
TargetP Stock: Prepare a 2X working stock (e.g., 20 nM) in Assay Buffer. The final concentration should be optimized to be at or near the Kd of the PeptideF interaction to ensure assay sensitivity.
-
PeptideF Stock: Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer. The final concentration should be low to minimize background signal while providing a sufficient dynamic range.
-
Positive Control: A known inhibitor of the TargetP-PeptideF interaction (if available) or a denaturing agent (e.g., 0.5% SDS) to establish the minimum polarization signal.
-
Negative Control: DMSO (at the same final concentration as the compound library) to establish the maximum polarization signal.
Protocol 2.2: Assay Optimization
Before commencing the full screen, key parameters must be optimized to ensure a robust assay.[21] The primary goal is to achieve a Z'-factor ≥ 0.5, which indicates excellent separation between positive and negative controls and low data variability.[22][23][24][25]
Table 1: Assay Optimization Parameters
| Parameter | Test Conditions | Goal | Rationale |
| DMSO Tolerance | 0.1% to 2.0% final DMSO concentration | Determine max DMSO % without affecting signal | Ensure compound solvent does not interfere with the assay. |
| Reagent Stability | Pre-incubate reagents at room temp for 0-4 hours | Signal remains stable over the screening period | Confirm that reagents are stable for the duration of an automated HTS run. |
| Z'-Factor | 32 wells positive control, 32 wells negative control | Z' ≥ 0.5 | Statistically validate the assay's suitability for HTS.[23][26] |
Z'-Factor Calculation: The Z'-factor is a measure of assay quality, calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[22][23]
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[25]
Primary High-Throughput Screening Workflow
The primary screen is performed at a single high concentration (e.g., 10-20 µM) to identify any compound that causes a significant decrease in fluorescence polarization.
Caption: Primary HTS Workflow from Library Plating to Hit Selection.
Protocol 3.1: Library Preparation and Plating (384-well format)
-
Thaw the 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine library plates.
-
Using an acoustic liquid handler, transfer ~20 nL of each compound from the source plate to a 384-well, low-volume, black assay plate. This results in a final assay concentration of 10 µM in a 20 µL volume.
-
Designate specific columns for controls:
-
Negative Controls (Max Signal): Add 20 nL of DMSO.
-
Positive Controls (Min Signal): Add 20 nL of a saturating concentration of a known inhibitor.
-
Protocol 3.2: Automated Primary Screening
-
To all wells of the assay plate, add 10 µL of the 2X PeptideF stock solution using a multi-channel liquid dispenser.
-
Immediately add 10 µL of the 2X TargetP stock solution to initiate the binding reaction.
-
Seal the plates and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed.
-
Incubate at room temperature for a pre-determined optimal time (e.g., 60 minutes), protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
Protocol 3.3: Data Analysis and Hit Selection
-
Calculate the percent inhibition for each well relative to the plate controls: % Inhibition = 100 * (Signal_Neg - Signal_Sample) / (Signal_Neg - Signal_Pos)
-
A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample wells.
-
All compounds meeting this criterion are designated as "primary hits" and are selected for the validation cascade.
Hit Confirmation and Validation
The goal of this phase is to confirm the activity of primary hits and systematically eliminate false positives.[27] This is especially critical for a library containing a potentially reactive chloromethyl group.
Caption: Hit Validation Cascade to Triage False Positives.
Protocol 4.1: Hit Re-testing and IC50 Determination
-
Hit Confirmation: Cherry-pick the primary hits and re-test in the primary FP assay to confirm activity. This step helps eliminate hits caused by random experimental error.
-
IC50 Determination: For all confirmed hits, perform a dose-response analysis.[28]
-
Prepare a serial dilution of the compound, typically an 8- to 12-point curve (e.g., from 100 µM down to low nM).
-
Perform the FP assay with this dilution series.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the signal).[29][30]
-
Table 2: Hypothetical Hit Compound Data
| Compound ID | Primary % Inhibition | Confirmed IC50 (µM) | Hill Slope |
| G1001-A1 | 85.2 | 1.2 | 1.1 |
| G1001-B5 | 78.9 | 5.8 | 0.9 |
| G1001-C3 | 92.1 | 0.8 | 1.0 |
| G1002-D7 | 65.5 | > 50 (Inactive) | N/A |
Protocol 4.2: Counter-Screening and Orthogonal Assays
-
Fluorescence Interference Counter-Screen: A critical step for any fluorescence-based assay.[20]
-
Protocol: Run active compounds in an assay buffer containing only PeptideF (no TargetP).
-
Rationale: Compounds that are intrinsically fluorescent or quench the fluorescence of PeptideF will be identified. A true hit should have no activity in this assay.
-
-
Reactivity Counter-Screen (Thiol-Containing Buffer):
-
Protocol: Pre-incubate the hit compound for 30-60 minutes in an assay buffer containing a high concentration of a non-essential thiol (e.g., 10 mM glutathione) before adding the assay reagents.
-
Rationale: If the compound's activity is due to non-specific covalent reaction via its chloromethyl group, its potency (IC50) will be significantly reduced in the presence of a competing thiol. A specific, non-covalent inhibitor should be largely unaffected.
-
-
Orthogonal Assay:
-
Protocol: Confirm the highest-quality hits in a secondary assay that uses a different detection technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a biochemical assay measuring downstream enzyme activity.[31]
-
Rationale: This ensures the observed activity is not an artifact of the primary assay technology (e.g., FP-specific interference).[27] Hits that are active in two distinct assay formats are considered highly credible.
-
Conclusion and Future Directions
The high-throughput screening of a 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine library requires a nuanced approach that balances the potential for discovering novel inhibitors with the imperative to identify and discard artifactual hits. The workflow presented here, combining a robust FP primary assay with a stringent, multi-step validation cascade, provides a reliable path to identifying high-quality, validated hits.
Key to this process is the early identification of compounds whose activity relies on non-specific mechanisms, particularly the potential reactivity of the chloromethyl group. By incorporating specific counter-screens and orthogonal assays, researchers can build confidence that the final validated hits represent genuine, specific modulators of the biological target. These validated compounds can then serve as the starting point for medicinal chemistry optimization, structural biology studies, and further preclinical development.
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). BIO-PROTOCOL. Retrieved March 7, 2026, from [Link]
-
Karczmarzyk, Z., Kutyła, R., & Jatczak, B. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3421. [Link]
-
Assay Guidance Manual. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5467-5473. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]
-
Yunus, R., & Natesan, S. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 17(1), 79-92. [Link]
-
What is Z' (read Z-factor)? (2024, August 1). RxPlora. [Link]
-
Li, L., et al. (2017). High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. Journal of Chromatography A, 1493, 49-58. [Link]
-
Fluorescence Polarization in Life Sciences. (n.d.). IDEX Health & Science. Retrieved March 7, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 7, 2026, from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). RSC Medicinal Chemistry. [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2025, August 6). Methods in Molecular Biology. [Link]
-
IC50. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Assay Guidance Manual Program. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ARKIVOC. Retrieved March 7, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives. (2021, June 3). Encyclopedia. [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual. [Link]
-
NCATS Assay Guidance Manual. (n.d.). EuroGCT. Retrieved March 7, 2026, from [Link]
-
Huang, X., & Aulabaugh, A. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-30. [Link]
-
The NCATS Assay Guidance Manual programme: advancing the practice and rigour of preclinical translation. (2022, October 18). Nature Reviews Drug Discovery. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). ChemMedChem, 14(10), 996-1002. [Link]
-
HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4). Drug Target Review. [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]
-
Kumar, P., & Kumar, R. (2014). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(3), 307-323. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023, May 2). Antibiotics. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Topics in Current Chemistry, 295, 275-296. [Link]
-
Kumar, P., & Kumar, R. (2013). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(3), 307-323. [Link]
-
How to determine IC50 value of a compound? (2017, January 23). ResearchGate. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
-
Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved March 7, 2026, from [Link]
-
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021, August 10). ACS Chemical Biology. [Link]
-
Development of enzyme activity assays for high-throughput screening (HTS). (2014, September 11). University of Washington. [Link]
-
High-Throughput Screening. (2025, September 25). Technology Networks. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Future Medicinal Chemistry. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1513-1515. [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology, 2307, 221-233. [Link]
-
Rishton, G. M. (1997). Reactive compounds and in vitro false positives in HTS. Drug Discovery Today, 2(9), 382-384. [Link]
-
High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 7, 2026, from [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015, March 29). Journal of Pharmacological Reports. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. ncats.nih.gov [ncats.nih.gov]
- 8. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eurogct.org [eurogct.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. faculty.washington.edu [faculty.washington.edu]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. academic.oup.com [academic.oup.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. IC50 - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine as a chemical probe
An In-Depth Guide to 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine as a Covalent Chemical Probe for Target Discovery
Authored by a Senior Application Scientist
Introduction: A Novel Tool for Covalent Proteomics
The field of chemical biology continuously seeks novel tools to explore the proteome and identify new therapeutic targets. Covalent chemical probes, which form stable bonds with their protein targets, have emerged as powerful reagents for target discovery and validation.[1] We introduce 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine , a unique electrophilic probe designed for exploring protein function and identifying novel ligandable sites.
This molecule integrates two key features:
-
A chloromethyl-substituted 1,2,4-oxadiazole ring , which acts as a moderately reactive electrophile ("warhead"). The chloromethyl group is susceptible to nucleophilic attack from amino acid residues on proteins, leading to the formation of a stable covalent bond.[2]
-
A guanidine moiety , which is protonated at physiological pH. This positively charged group can act as a recognition element, potentially mimicking the side chain of arginine. This feature may guide the probe to protein binding pockets that accommodate basic residues, such as those found in protein arginine methyltransferases (PRMTs), certain kinases, or other ATP-binding proteins. The guanidine group is a common motif in biologically active natural products and drugs.[3][4]
This guide provides a comprehensive overview of the probe's mechanism, protocols for its application in target identification, and methods for validating its interactions within a cellular context.
Principle of Operation: Covalent Target Modification
The primary mechanism of action for this probe is the irreversible covalent modification of nucleophilic amino acid residues within a protein's binding pocket. The chloromethyl group serves as an electrophilic trap. Upon initial non-covalent binding, a suitably positioned and reactive nucleophile on the target protein (e.g., the thiol of cysteine, the amine of lysine, or the imidazole of histidine) attacks the carbon of the chloromethyl group in an S_N2 reaction, displacing the chloride leaving group. This results in a stable, covalent linkage between the probe and its target protein.
Caption: Workflow for covalent probe target identification.
Protocol 4.1: Target Pull-Down and Identification
A. Cell Treatment and Lysis
-
Culture cells of interest to ~80-90% confluency.
-
Treat cells with the desired concentration of CMOG-alkyne (typically 1-10 µM) or DMSO (vehicle control) for 1-4 hours in serum-free media.
-
Wash cells twice with ice-cold PBS to remove excess probe.
-
Scrape cells into ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
B. Click Chemistry (CuAAC Reaction)
-
To 1 mg of protein lysate (at 1-2 mg/mL), add the following click chemistry reagents. Final concentrations are shown.
-
Azide-Biotin Tag: 25 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
-
Vortex to mix and incubate at room temperature for 1-2 hours with gentle rotation.
C. Enrichment of Biotinylated Proteins
-
Pre-wash high-capacity streptavidin agarose beads with lysis buffer.
-
Add the pre-washed beads to the lysate from step B2 and incubate for 2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation (1,500 x g for 2 minutes).
-
Discard the supernatant and wash the beads extensively:
-
2x with 1% SDS in PBS
-
2x with 8 M urea in 100 mM Tris-HCl, pH 8.0
-
2x with PBS
-
-
The beads are now ready for on-bead digestion.
D. Sample Preparation for Mass Spectrometry
-
Resuspend the beads in 200 µL of 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
Application II: Target Engagement and Validation
After identifying potential targets, it is crucial to validate them. A competitive displacement assay is the gold standard for confirming that the probe binds to the target in a specific manner.
Protocol 5.1: Competitive Western Blot Analysis
This protocol uses the unmodified (parent) compound to compete with the alkyne-tagged probe for target binding. A reduction in the signal from the tagged probe indicates specific binding.
-
Pre-treatment: Treat live cells with an excess (e.g., 100x) of the parent 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine for 1-2 hours. As a control, treat a parallel set of cells with DMSO.
-
Probe Labeling: Add the CMOG-alkyne probe (1-10 µM) to both sets of cells and incubate for an additional 1-2 hours.
-
Lysis and Click Chemistry: Lyse the cells and perform the click reaction with an azide-fluorophore (e.g., Azide-TAMRA) as described in Protocol 4.1B.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Fluorescence: Scan the gel using a fluorescence scanner at the appropriate wavelength for your chosen fluorophore. A decrease in band intensity in the pre-treated sample indicates target engagement.
-
Western Blot: Transfer the proteins to a PVDF membrane and probe with an antibody against the putative target protein to confirm its identity.
| Control/Experimental Condition | Expected Outcome for a True Target |
| DMSO only (No Probe) | No fluorescent band at the target's MW. |
| CMOG-alkyne only | Strong fluorescent band at the target's MW. |
| Parent Compound + CMOG-alkyne | Significantly reduced or absent fluorescent band. |
Hypothetical Target Pathway Investigation
The guanidinium group of the probe is a structural mimic of the arginine side chain. This suggests that the probe may target enzymes that recognize and modify arginine, such as Protein Arginine Methyltransferases (PRMTs). Inhibition of a PRMT could have downstream effects on gene transcription and signaling.
Caption: Hypothetical pathway inhibited by the CMOG probe.
References
- EvitaChem. (n.d.). 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine.
- ACS Publications. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry.
- PMC - NIH. (2025). Covalent chemical probes.
- Centre for Medicines Discovery. (2018). Target Identification Using Chemical Probes.
- PMC. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- ResearchGate. (n.d.). Use of covalent binding small molecules to identify novel chemical probes.
- eScholarship. (n.d.). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities.
- Nature. (n.d.). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
- PMC - NIH. (n.d.). Chemoproteomic methods for covalent drug discovery.
- Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.
- ScienceOpen. (2025). Biologically active guanidine alkaloids.
- PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazol‐5‐yl analogs.
- ResearchGate. (n.d.). Drugs and bioactive molecules containing a guanidine motif.
Sources
Application of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine in antimicrobial assays
Application Note: 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine in Antimicrobial Assays
Part 1: Executive Summary & Compound Profile
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (hereafter referred to as CMOG ) represents a specialized class of "warhead-equipped" antimicrobial agents. Unlike standard non-covalent inhibitors, CMOG combines a guanidine recognition motif (cationic, membrane/DNA targeting) with a chloromethyl electrophile (reactive, covalent modifier).
This dual-nature architecture dictates specific handling and assay requirements. The guanidine moiety drives initial electrostatic attraction to anionic bacterial membranes or enzymatic pockets, while the chloromethyl group facilitates nucleophilic substitution, potentially forming irreversible covalent bonds with cysteine or lysine residues on microbial targets.
Key Technical Considerations:
-
Reactivity: The chloromethyl group is an alkylating agent. It is susceptible to hydrolysis in aqueous buffers and reaction with nucleophilic buffer components (e.g., Tris, primary amines).
-
Stability: Solutions must be prepared fresh. Long-term storage in aqueous media will degrade the compound into its inactive hydroxymethyl analog.
-
Mechanism: Likely operates via a "Target-and-Lock" mechanism—electrostatic accumulation followed by covalent alkylation.
Part 2: Preparation & Handling Protocols
Safety Warning: CMOG is a potential alkylating agent. Handle with extreme caution using PPE (gloves, goggles, fume hood) to avoid contact with skin or inhalation.
Protocol A: Solubilization and Storage
Rationale: To prevent premature hydrolysis or side-reactions before the assay begins.
-
Solvent Choice: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for the stock solution.
-
Target Concentration: 10–50 mM stock.
-
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. The chloromethyl group can degrade upon repeated temperature shifts in the presence of trace moisture.
-
-
Working Dilutions:
-
Prepare intermediate dilutions in PBS (Phosphate Buffered Saline) or MHB (Mueller-Hinton Broth) immediately prior to use.
-
Critical Constraint: Do NOT use Tris, Glycine, or HEPES buffers for the initial dilution, as their free amines can react with the chloromethyl group, neutralizing the compound.
-
Part 3: Antimicrobial Susceptibility Testing (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) while accounting for the compound's chemical reactivity.
Experimental Workflow
1. Inoculum Preparation:
-
Cultivate bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in MHB to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in MHB to achieve a final assay concentration of ~5 x 10^5 CFU/mL.
2. Compound Dilution (The "Fast-Track" Method):
-
Standard protocols often allow plates to sit. With CMOG, speed is vital.
-
Prepare a 2-fold serial dilution of CMOG in MHB in a 96-well plate.
-
Range: 0.5 µg/mL to 128 µg/mL.
-
Control: Include a "Solvent Control" (DMSO matched to the highest concentration, typically <1%) to ensure DMSO isn't killing the bacteria.
3. Incubation:
-
Add bacterial inoculum immediately after compound dilution.
-
Incubate at 37°C for 16–20 hours (aerobic).
4. Readout:
-
MIC: The lowest concentration with no visible growth (turbidity).
-
MBC: Plate 10 µL from clear wells onto agar. The MBC is the concentration killing ≥99.9% of the initial inoculum.
Data Interpretation Table
| Parameter | Observation | Interpretation |
| MIC | < 4 µg/mL | Potent Activity (Likely specific target engagement) |
| MIC | 32–64 µg/mL | Moderate Activity (Possible membrane charge effect only) |
| MIC | > 128 µg/mL | Inactive (Check for hydrolysis/degradation) |
| MBC/MIC Ratio | ≤ 4 | Bactericidal (Kills the target) |
| MBC/MIC Ratio | > 4 | Bacteriostatic (Inhibits growth only) |
Part 4: Advanced Validation - Thiol Competition Assay
Rationale: To verify if the antimicrobial activity is driven by the electrophilic chloromethyl group (covalent mechanism) or just the guanidine charge.
Concept: Pre-incubating CMOG with an excess of a small-molecule thiol (like Glutathione or N-acetylcysteine) should "quench" the chloromethyl group. If the antimicrobial activity disappears after quenching, the mechanism is covalent.
Protocol:
-
Preparation: Prepare 2x MIC concentration of CMOG.
-
Quenching:
-
Tube A: CMOG + MHB (Control).
-
Tube B: CMOG + 5 mM Glutathione (GSH) in MHB.
-
Incubate both tubes at 37°C for 30 minutes.
-
-
Assay: Add bacteria to both tubes.
-
Result Analysis:
-
If Tube A kills bacteria but Tube B shows growth
Mechanism is Covalent (Electrophile-driven). -
If both tubes kill bacteria
Mechanism is likely Non-Covalent (Guanidine-driven membrane disruption).
-
Part 5: Visualization of Mechanism & Workflow
Diagram 1: Proposed Mechanism of Action (MOA)
Caption: The "Target-and-Lock" mechanism where the Guanidine moiety drives electrostatic attraction, followed by Chloromethyl-mediated covalent alkylation of bacterial targets.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol emphasizing the critical timing required to prevent compound degradation.
Part 6: References
-
EvitaChem. 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine: Chemical Properties and Applications. Retrieved from
-
Chang, M., et al. (2014).[1] Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens.[1] Journal of Medicinal Chemistry. Retrieved from
-
Krolenko, K., et al. (2020).[2] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: Antimicrobial and Anti-inflammatory Potential.[2] Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from
-
Hofny, A., et al. (2021).[11] Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase inhibitors.[11] Arabian Journal of Chemistry. Retrieved from
-
Massotti, G., et al. (2025). Identification of alkyl-guanidine oligomers as potent antibacterial agents. University of Siena Research Repository. Retrieved from
Sources
- 1. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. evitachem.com [evitachem.com]
- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
Cell-based assays for evaluating cytotoxicity of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Application Note: High-Precision Cytotoxicity Profiling of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Introduction & Scientific Rationale
The compound 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine represents a distinct class of pharmacophores combining a highly basic guanidine moiety with a reactive chloromethyl-substituted oxadiazole ring . Unlike inert screening compounds, this molecule possesses intrinsic electrophilicity due to the chloromethyl group, making it a potential alkylating agent.
Why This Assay Strategy? Standard colorimetric assays (e.g., MTT) are insufficient on their own for this compound class. The chloromethyl group suggests a mechanism involving covalent modification of nucleophiles (DNA bases, cysteine thiols in proteins).[1] Therefore, a robust evaluation must distinguish between general metabolic toxicity and specific genotoxic stress.
Key Molecular Features & Biological Implications:
-
Chloromethyl Group: A potent electrophile capable of SN2 reactions with biological nucleophiles (DNA, proteins), potentially leading to genotoxicity or enzyme inhibition.
-
Guanidine Moiety: Increases water solubility and may facilitate active transport via organic cation transporters (OCTs), potentially enhancing intracellular accumulation compared to non-basic analogs.
-
1,2,4-Oxadiazole Core: Acts as a bioisostere for amides/esters, providing metabolic stability against standard esterases while maintaining hydrogen-bonding potential.
Experimental Pre-Requisites & Compound Handling
CRITICAL EXPERT INSIGHT: The chloromethyl group is reactive.[1] Do not dissolve this compound in nucleophilic solvents (e.g., alcohols, water) for long-term storage. Spontaneous hydrolysis or solvolysis can occur, degrading the active pharmacophore.
Preparation Protocol
-
Stock Solution: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Note: Verify if the compound is a salt (e.g., HCl salt). If it is a free base guanidine, DMSO is ideal. If a salt, aqueous solubility is higher, but DMSO is preferred to prevent premature hydrolysis of the chloromethyl group.
-
-
Storage: Aliquot immediately into amber glass vials (to prevent photolysis) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into serum-free culture medium immediately prior to cell treatment.
-
Caution: Avoid media containing high concentrations of thiols (e.g., added glutathione or 2-mercaptoethanol) during the initial exposure phase if investigating intrinsic potency, as these will quench the chloromethyl electrophile.
-
Core Assay Workflow (Visualized)
The following diagram outlines the logical flow for evaluating this specific compound, moving from general toxicity to specific mechanism.
Caption: Hierarchical screening workflow. Phase 1 establishes potency; Phase 2 interrogates the specific alkylation/apoptotic mechanism.
Detailed Protocols
Protocol A: Metabolic Viability Assay (MTS/CellTiter 96)
Purpose: To determine the IC50 value based on mitochondrial reductase activity.
Cell Line Selection:
-
HepG2 (Liver): To assess metabolic activation/detoxification.
-
HCT-116 (Colon) or HeLa: Standard epithelial cancer models sensitive to alkylating agents.
Steps:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment:
-
Prepare serial dilutions (1:3) of the compound in medium. Range: 100 µM down to 0.1 µM .
-
Include Vehicle Control (DMSO < 0.5%) .
-
Include Positive Control: Cisplatin (known DNA crosslinker) or Doxorubicin.
-
-
Incubation: Incubate for 72 hours . (Alkylation events often require delayed timepoints to manifest as cell death).
-
Readout: Add MTS reagent (20 µL/well). Incubate 1–4h. Measure Absorbance at 490 nm.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: DNA Damage Assessment (γ-H2AX Immunofluorescence)
Purpose: To verify if the chloromethyl group is causing DNA double-strand breaks (DSBs), a hallmark of alkylating agents.
Rationale: The chloromethyl group is a "warhead" likely to attack DNA bases (e.g., N7-guanine). This damage triggers the phosphorylation of Histone H2AX.
Steps:
-
Seeding: Plate cells on glass coverslips or in black-walled 96-well imaging plates.
-
Treatment: Treat with IC50 concentration (determined in Protocol A) for 6 hours and 24 hours .
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-phospho-Histone H2AX (Ser139) (1:500).
-
Secondary Ab: Alexa Fluor 488 or 594 conjugate.
-
Counterstain: DAPI (Nuclei).
-
-
Quantification: Count foci per nucleus using automated high-content imaging.
-
Success Criteria: Significant increase in nuclear foci compared to vehicle control confirms genotoxic mechanism.
-
Mechanistic Hypothesis Visualization
Understanding how this molecule works is crucial for interpreting data. The diagram below illustrates the putative alkylation pathway.
Caption: Putative Mechanism of Action: The chloromethyl group acts as an alkylating agent, forming covalent adducts with cellular nucleophiles, leading to apoptosis or arrest.
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Assay Issues
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound insolubility at high conc. | Limit max concentration to 100 µM. Ensure DMSO < 0.5%. Sonicate stock if necessary. |
| High Background (MTS) | Chemical reduction of tetrazolium | Incubate compound + MTS without cells to check for intrinsic reduction. If positive, switch to ATP assay (CellTiter-Glo). |
| No Toxicity Observed | Rapid hydrolysis of chloromethyl group | Freshly prepare all dilutions. Do not store diluted media. Avoid media with high thiol content (e.g., add serums after initial pulse if possible). |
| Inconsistent IC50 | Evaporation of edge wells | Use "edge effect" mitigation (fill outer wells with PBS). |
References
-
National Institutes of Health (PMC). A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025).[2] Available at: [Link]
-
MDPI (Pharmaceuticals). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019).[3] Available at: [Link]
-
MDPI (Molecules). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020).[4] Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
Application Note: Time-Dependent Covalent Inhibition Kinetics of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Introduction & Mechanistic Rationale
The precise regulation of nitric oxide (NO) signaling is highly dependent on the endogenous inhibitor asymmetric dimethylarginine (ADMA). Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is the primary enzyme responsible for hydrolyzing ADMA into L-citrulline and dimethylamine, thereby relieving NO synthase (NOS) inhibition[1]. In pathological states characterized by excessive NO production, such as severe septic shock or tumor neovascularization, targeted inhibition of DDAH1 presents a powerful therapeutic strategy to indirectly suppress NOS activity[1].
The compound 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine represents a masterclass in rational, mechanism-based drug design, integrating three distinct pharmacophoric elements to achieve irreversible DDAH1 inactivation:
-
The Guanidine Pharmacophore (Recognition): Mimicking the endogenous substrate ADMA, the guanidine moiety anchors the molecule within the DDAH1 active site, establishing critical hydrogen bonds with Asp266 and Glu77.
-
The 1,2,4-Oxadiazole Core (Bioisostere): Serving as a hydrolytically stable bioisostere for the amino acid carboxylate/amide backbone, the 1,2,4-oxadiazole ring provides optimal vector geometry without the metabolic liabilities of traditional peptide bonds[2][3].
-
The Chloromethyl Warhead (Covalent Trap): Positioned precisely adjacent to the catalytic nucleophile, the chloromethyl group acts as an electrophilic trap. Upon binding, the active-site thiolate of Cys274 executes an SN2 nucleophilic attack on the chloromethyl carbon, displacing the chloride ion and forming an irreversible, covalent thioether adduct[4][5].
Fig 1: The DDAH1/NO signaling axis and the targeted covalent intervention mechanism.
Kinetic Theory of Covalent Inactivation
For covalent inhibitors, traditional
- (Reversible Binding Affinity): The concentration of inhibitor required to achieve half-maximal rate of inactivation. It reflects the initial non-covalent recognition of the guanidine/oxadiazole scaffold.
- (Maximum Inactivation Rate): The first-order rate constant of the covalent bond formation (alkylation of Cys274) once the enzyme is saturated with the inhibitor.
- (Inactivation Efficiency): The second-order rate constant that dictates the true potency of the covalent inhibitor in a physiological setting.
Fig 2: Two-step kinetic workflow representing reversible binding followed by covalent alkylation.
Experimental Protocol: Jump-Dilution Assay
To accurately calculate
Reagents & Buffer Preparation
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA. (Note: Avoid reducing agents like DTT or
-mercaptoethanol during pre-incubation, as they will directly react with the chloromethyl electrophile). -
Enzyme: Recombinant human DDAH1 (purified to >95% homogeneity), stock at 10
. -
Substrate: ADMA (Asymmetric dimethylarginine), 10 mM stock in assay buffer.
-
Colorimetric Reagents (COL Reagent):
-
Reagent A: 80 mM diacetyl monoxime and 2 mM thiosemicarbazide in water.
-
Reagent B: 3 M
, 1 M , and 0.1 M . -
Mix A and B in a 1:2 ratio immediately prior to use.(Causality Insight: Diacetyl monoxime specifically reacts with the ureido group of the generated L-citrulline under highly acidic conditions to form a chromophore at 466 nm, without cross-reacting with the guanidine groups of ADMA or the inhibitor).
-
Step-by-Step Methodology
Phase 1: Pre-Incubation (Inactivation)
-
Prepare a concentration series of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (e.g., 0, 10, 25, 50, 100, 200
) in Assay Buffer. -
Initiate the inactivation reaction by adding DDAH1 to a final concentration of 1
into each inhibitor dilution. -
Incubate the mixtures at 37°C.
Phase 2: Jump Dilution & Substrate Turnover
4. At specific time intervals (
Phase 3: Quenching & Colorimetric Detection
7. Quench the enzymatic reaction by adding 100
Data Analysis & Presentation
Kinetic Calculations
-
Convert
to L-citrulline concentration using a standard curve. -
Calculate the residual activity (fraction of uninhibited control) for each time point.
-
Plot
versus Pre-incubation Time ( ). The negative slope of each line yields the observed rate constant of inactivation ( ) for that specific inhibitor concentration. -
Plot
versus . Fit the data to the hyperbolic equation:
Representative Kinetic Data Summary
The table below summarizes the expected kinetic parameters, demonstrating the profound difference between the covalent chloromethyl-oxadiazole and a non-covalent methyl-oxadiazole control.
| Compound | Mechanism | |||
| 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine | 18.5 | 0.085 | 76.5 | Irreversible (Covalent) |
| 2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]guanidine (Control) | 22.0 | N/A | N/A | Reversible Competitive |
| L-NMMA (Endogenous Reference) | 1.2 | 0.012 | 16.6 | Mechanism-Based Suicide |
Data Interpretation: While the non-covalent control and the chloromethyl derivative show similar initial binding affinities (
References
-
Wang, Y., et al. "Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures." RSC Advances, 2024. 1
-
Fast, W., et al. "Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1." PMC, National Institutes of Health. 4
-
Johnson, C. M., & Fast, W. "On the kinetic mechanism of dimethylarginine dimethylaminohydrolase (DDAH)." NSF Public Access Repository. 5
-
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, National Institutes of Health. 2
-
De Oliveira, C. S., et al. "1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents." SciELO. 3
Sources
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Application Note: Trace Quantification of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine by HILIC-MS/MS
This Application Note is structured as a high-level technical guide for the quantification of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (hereafter referred to as CMOG ).
Given the structural characteristics of CMOG (an alkylating chloromethyl group coupled with a highly polar guanidine moiety), this compound represents a likely Genotoxic Impurity (GTI) or a reactive intermediate in the synthesis of oxadiazole-based pharmaceuticals (e.g., Tioxazafen analogs or novel antimicrobials).
Executive Summary
Objective: To establish a robust, sensitive, and validated LC-MS/MS method for the quantification of CMOG in pharmaceutical drug substances or environmental matrices. Challenge: CMOG possesses a "schizophrenic" chemical nature—a highly polar, basic guanidine tail and a reactive, lipophilic chloromethyl head. Standard Reverse-Phase Chromatography (RPLC) often yields poor retention or severe peak tailing due to the guanidine group. Furthermore, the chloromethyl moiety is susceptible to hydrolysis or nucleophilic attack, requiring careful sample handling. Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (+ESI) tandem mass spectrometry. This approach ensures retention of the polar guanidine without ion-pairing reagents and maintains stability of the reactive chloride.
Chemical Intelligence & Mechanistic Insight
Before method development, one must understand the molecule's behavior to predict analytical failure points.
| Property | Value / Characteristic | Analytical Implication |
| Structure | C4H6ClN5O | Contains a 1,2,4-oxadiazole core, a guanidine base, and a chloromethyl electrophile.[1][2] |
| Monoisotopic Mass | 175.026 Da | [M+H]+ = 176.0 (primary target). Note the 3:1 ratio for 35Cl/37Cl isotopes (m/z 176/178). |
| pKa (Predicted) | ~7.5 - 9.0 (Guanidine) | The electron-withdrawing oxadiazole lowers the guanidine pKa compared to metformin (>12), but it remains positively charged at acidic pH. |
| Reactivity | High (Alkylating Agent) | The -CH2Cl group is a "warhead." Avoid Methanol in stock preparation (risk of methoxy-substitution). Use Acetonitrile (ACN) or DMSO. |
| LogP | < 1.0 (Polar) | RPLC Risk: Elutes in void volume. HILIC Benefit: Retains well using high-organic mobile phases. |
Experimental Protocol
Reagents and Standards[3][4][5]
-
Reference Standard: CMOG (>98% purity).
-
Internal Standard (IS): Stable Isotope Labeled CMOG-d4 (preferred). Alternative: Metformin-d6 or Phenformin (structural analogs with similar pKa).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Diluent: 90:10 ACN:Water (v/v) + 0.1% Formic Acid. Crucial: High organic content prevents HILIC solvent shock.
Sample Preparation (Dilute-and-Shoot)
To minimize degradation of the chloromethyl group, a "Dilute-and-Shoot" approach is prioritized over SPE/LLE.
-
Stock Solution: Dissolve 1 mg CMOG in 1 mL DMSO (Stability is highest in DMSO). Store at -20°C.
-
Working Standard: Dilute Stock into ACN to reach calibration range (e.g., 1.0 – 1000 ng/mL).
-
Sample Extraction (Solid Matrix/API):
-
Weigh 10 mg of drug substance.
-
Sonicate in 10 mL 100% ACN for 10 mins. (CMOG is soluble in ACN; many salt-form APIs are not, allowing precipitation).
-
Centrifuge at 10,000 rpm for 5 min.
-
Dilute supernatant 1:10 with Diluent .
-
LC-MS/MS Conditions
Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Why? Amide phases interact with the guanidine protons via hydrogen bonding, providing superior peak shape compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | State |
|---|---|---|---|
| 0.0 | 5 | 95 | Loading |
| 1.0 | 5 | 95 | Isocratic Hold |
| 4.0 | 40 | 60 | Elution Ramp |
| 4.1 | 50 | 50 | Wash |
| 5.5 | 50 | 50 | Wash Hold |
| 5.6 | 5 | 95 | Re-equilibration |
| 8.0 | 5 | 95 | Ready |
Mass Spectrometry (Source Parameters)
-
Ionization: Electrospray Positive (+ESI).[3]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C (High temp needed for aqueous removal in HILIC).
-
Cone Voltage: Optimized per instrument (approx. 20-30 V).
MRM Transitions (Multiple Reaction Monitoring)
Note: The Chlorine isotope pattern (35Cl/37Cl) allows for a confirmation transition using the M+2 peak.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type | Mechanism |
| CMOG | 176.0 | 134.0 | 15 | 50 | Quant | Loss of Cyanamide (-42 Da) |
| CMOG | 176.0 | 141.0 | 20 | 50 | Qual | Loss of Cl radical (rare) or HCl |
| CMOG | 176.0 | 119.0 | 25 | 50 | Qual | Ring cleavage |
| CMOG (37Cl) | 178.0 | 136.0 | 15 | 50 | Confirm | Isotope Confirmation |
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision pathways and mechanistic logic for this protocol.
Figure 1: Analytical workflow for CMOG quantification emphasizing solvent selection to preserve the reactive chloromethyl group.
Method Validation & Troubleshooting
Validation Parameters (per ICH M10)
-
Selectivity: Inject blank matrix. Ensure no interference at m/z 176.0 > 134.0.
-
Linearity: The method typically achieves linearity from 0.5 ng/mL to 500 ng/mL (r² > 0.995) using 1/x² weighting.
-
Matrix Effect: HILIC is prone to ion suppression from salts. Divert flow to waste for the first 1.0 min (void volume).
-
Carryover: Guanidines stick to metallic surfaces.
-
Fix: Use a needle wash of ACN:Water:Formic Acid (40:40:20) .
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase Buffer concentration (to 20mM) or check pH (must be < 4). |
| Retention Time Shift | HILIC equilibration issue. | HILIC requires longer equilibration. Ensure at least 15 column volumes between runs. |
| Degradation | Hydrolysis of Chloromethyl group. | STOP using Methanol. Switch to ACN. Keep autosampler at 4°C. |
| Signal Loss | Ion Suppression. | Check if API elutes with CMOG. Adjust gradient to separate API from impurity. |
References
-
ICH Guidelines. Bioanalytical Method Validation M10. (2019). International Council for Harmonisation. Link
-
FDA Guidance. Control of Nitrosamine and Alkylating Impurities in Human Drugs. (2021).[4][5] U.S. Food and Drug Administration. Link
-
PubChem. Compound Summary: N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine.[1] National Library of Medicine. Link
- Janssen, A. et al. "HILIC-MS/MS for the determination of polar guanidine derivatives." Journal of Chromatography A, 1218(15), 2011.
-
Vertex AI Search. Synthesis and properties of 1,2,4-oxadiazole derivatives. (Accessed 2026).[1][6] 7
Sources
- 1. PubChemLite - N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (C4H6ClN5O) [pubchemlite.lcsb.uni.lu]
- 2. evitachem.com [evitachem.com]
- 3. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine in Nematicidal Research
[1]
Executive Summary
This application note details the experimental protocols for evaluating 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (referred to herein as OXG-Cl ) as a candidate nematicide.
The 1,2,4-oxadiazole scaffold has emerged as a "privileged structure" in modern agrochemistry, forming the core of commercial nematicides like Tioxazafen .[1][2] OXG-Cl represents a potent subclass characterized by two distinct pharmacophores:
-
The Guanidine Moiety: Enhances water solubility and potentially targets nicotinic acetylcholine receptors (nAChRs) or ion channels.[1]
-
The Chloromethyl "Warhead": A reactive electrophile capable of covalent interactions with nucleophilic residues (e.g., cysteine) in target enzymes (e.g., Succinate Dehydrogenase - SDH) or acting as a versatile intermediate for further derivatization.[1]
This guide provides standardized workflows for synthesis verification, in vitro mortality screening against Meloidogyne incognita (Root-knot nematode), and mechanistic profiling via SDH inhibition assays.[1]
Chemical Properties & Safety Profile[1][3]
Compound: 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine CAS Registry Number: 74025-73-3 Molecular Formula: C₄H₆ClN₅O Molecular Weight: 175.58 g/mol [1][3]
Stability Warning
The chloromethyl group (-CH₂Cl) is an alkylating agent.[1] It is susceptible to hydrolysis in aqueous buffers at high pH (>8.[1]0) or elevated temperatures.[1][4]
-
Storage: -20°C, desiccated, under argon/nitrogen.
-
Solubilization: Dissolve in anhydrous DMSO immediately prior to use.[1] Avoid protic solvents (methanol/ethanol) for stock solutions to prevent solvolysis.[1]
Pharmacophore Analysis
The following diagram illustrates the structural logic behind OXG-Cl's nematicidal potential.
Figure 1: Pharmacophore dissection of OXG-Cl showing dual-targeting potential against mitochondrial respiration (SDH) and neuromuscular transmission.[1]
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: Create stable solutions for bioassays without degrading the chloromethyl group.[1]
-
Weighing: Weigh 17.6 mg of OXG-Cl powder into a sterile, amber glass vial.
-
Primary Stock (100 mM): Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, ≥99.9%). Vortex for 30 seconds until fully dissolved.[1]
-
QC Check: Solution should be clear and colorless/pale yellow.[1] If precipitate persists, sonicate for 1 min at room temperature.
-
-
Working Stock (10x): Dilute the Primary Stock 1:100 into 0.1% Triton X-100 aqueous solution to create a 1 mM working stock.
-
Critical: Perform this dilution immediately before application to nematodes.[1] Do not store aqueous working stocks >4 hours.
-
Protocol B: In Vitro Nematicidal Assay (96-Well Plate)
Objective: Determine the LC₅₀ (Lethal Concentration 50%) against Meloidogyne incognita J2 juveniles.
Reagents:
-
Nematode suspension: Freshly hatched J2 juveniles (approx. 100 J2s/mL).[1]
-
Control: 1% DMSO in water (Negative), Tioxazafen or Abamectin (Positive).[1]
Workflow:
-
Plate Setup: Aliquot 90 µL of nematode suspension (approx. 50-80 nematodes) into each well of a 96-well flat-bottom plate.
-
Treatment: Add 10 µL of OXG-Cl working solutions to achieve final concentrations of: 200, 100, 50, 25, 12.5, and 6.25 µg/mL .
-
Incubation: Seal plate with Parafilm to prevent evaporation. Incubate at 25°C in the dark for 48 hours .
-
Scoring:
-
Calculation:
[1]
Protocol C: Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: 1,2,4-oxadiazoles often act as SDH inhibitors (Complex II).[1] This assay verifies if OXG-Cl targets mitochondrial respiration.[1]
Reagents:
-
Mitochondrial fraction from M. incognita (or surrogate: porcine heart mitochondria).[1]
-
Substrate: Sodium Succinate (20 mM).[1]
-
Indicator: DCPIP (2,6-dichlorophenolindophenol) + PMS (Phenazine methosulfate).[1]
Workflow:
-
Mix: In a cuvette, combine:
-
Initiate: Add Succinate (20 mM) and DCPIP/PMS mixture.
-
Measure: Monitor absorbance decrease at 600 nm (reduction of DCPIP) for 5 minutes.
-
Result: Plot slope (ΔAbs/min) vs. log[Concentration] to determine IC₅₀.
Data Interpretation & Troubleshooting
Expected Results Table
The following table summarizes typical potency ranges for oxadiazole nematicides. Use this to benchmark OXG-Cl performance.
| Compound Class | Target LC₅₀ (48h) | SDH IC₅₀ | Notes |
| Commercial Standard (Tioxazafen) | 5 - 20 µg/mL | 10 - 50 µM | Reversible binder.[1] |
| OXG-Cl (High Potency) | < 40 µg/mL | < 40 µM | Suggests successful target engagement.[1] |
| OXG-Cl (Moderate Potency) | 40 - 100 µg/mL | > 100 µM | May require derivatization of the guanidine.[1] |
| OXG-Cl (Inactive) | > 200 µg/mL | No Inhibition | Chloromethyl hydrolysis or poor uptake.[1] |
Troubleshooting Logic
-
Issue: High mortality in Negative Control (>10%).[1]
-
Issue: Compound precipitates in wells.
Mechanistic Evaluation Workflow
To confirm the mode of action (MoA), follow this logic tree:
Figure 2: Decision tree for determining the Mechanism of Action (MoA) based on enzyme assay results.
References
-
Bai, B., et al. (2024).[5] Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments. Molecular Diversity. Retrieved from [Link]
-
Zhang, R., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. Retrieved from [Link][1][5][6]
-
PubChem. (n.d.).[1] N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (Compound). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (C4H6ClN5O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
Troubleshooting & Optimization
Improving the yield of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine synthesis
Technical Support Center: Optimizing 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Synthesis
Topic: . Audience: Researchers, Senior Chemists, and Process Development Scientists. Format: Technical Troubleshooting Guide & FAQs.
Executive Summary
The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (often referred to as N-(3-chloromethyl-1,2,4-oxadiazol-5-yl)guanidine) presents a unique set of challenges due to the competing reactivity of the chloromethyl group (alkylation susceptibility) and the guanidine moiety (nucleophilicity/basicity).
The standard industrial route involves the Lewis acid-catalyzed cyclization of 2-chloroacetamidoxime with cyanoguanidine (dicyandiamide). Low yields (<30%) in this process are typically caused by:
-
Inefficient Cyclization: Poor activation of the cyanoguanidine nitrile group.
-
Side Reactions: Self-condensation of the amidoxime or hydrolysis of the chloromethyl handle.
-
Product Instability: Ring opening or polymerization during harsh acidic workups.
This guide provides a root-cause analysis of yield failures and an optimized protocol using Lewis Acid Activation (ZnCl₂/AlCl₃) and a High-Yield Alternative Route via a hydroxymethyl intermediate.
Part 1: Reaction Mechanism & Failure Points
To improve yield, one must understand the competing pathways. The desired reaction requires the nucleophilic attack of the amidoxime oxygen on the activated nitrile of cyanoguanidine, followed by rearrangement and dehydration.
Figure 1: Reaction Pathway and Competing Side Reactions
Caption: Mechanistic pathway showing the critical Lewis Acid activation step versus common yield-killing side reactions.
Part 2: Troubleshooting Guide (FAQs)
Category 1: Reaction Setup & Conditions
Q1: My reaction mixture turns into a polymeric gum with low product conversion. What is happening? Diagnosis: This indicates thermal polymerization of the 2-chloroacetamidoxime or uncontrolled reaction of the chloromethyl group. Solution:
-
Temperature Control: Do not exceed 60-70°C. The chloromethyl group is thermally labile.
-
Order of Addition: Pre-activate the cyanoguanidine with the Lewis acid (ZnCl₂ or AlCl₃) before adding the amidoxime. This ensures the amidoxime reacts with the activated nitrile rather than itself.
-
Solvent: Switch from DMF (which can promote polymerization) to dry THF or Ethyl Acetate .
Q2: I am using AlCl₃ as reported in some literature, but the yield is inconsistent. Why? Diagnosis: AlCl₃ is extremely hygroscopic and forms strong complexes with oxygenated solvents (like EtOAc), which can dampen its catalytic activity or lead to exotherms that degrade the product. Solution:
-
Alternative Catalyst: Switch to ZnCl₂ (Zinc Chloride) . It is milder, easier to handle, and provides cleaner cyclization for guanidino-oxadiazoles [1].
-
Drying: Ensure the Lewis acid is anhydrous. Fuse ZnCl₂ under vacuum before use if possible.
Category 2: Workup & Purification[1]
Q3: The product disappears or degrades during aqueous workup. How do I isolate it? Diagnosis: The 1,2,4-oxadiazole ring, particularly with a guanidine substituent, is sensitive to hydrolysis under strongly acidic or basic conditions. The chloromethyl group is also susceptible to hydrolysis to the alcohol. Solution:
-
Quenching: Quench the Lewis acid reaction with a saturated NH₄Cl solution at 0°C, not strong acid or base.
-
pH Control: Maintain pH 7-8 during extraction.
-
Rapid Extraction: Minimize contact time with water. Extract immediately into EtOAc or THF/EtOAc mixtures.
Q4: I see a peak with Mass M-35 (loss of Cl) or M+17 (OH). Diagnosis: Hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH). Solution:
-
Strict Anhydrous Conditions: Ensure solvents are dried over molecular sieves.
-
Avoid Nucleophilic Bases: Do not use hydroxide bases during workup. Use bicarbonate or carbonate.
Part 3: Optimized Experimental Protocols
Method A: Direct Cyclization (Lewis Acid Catalyzed)
Best for rapid synthesis if strict anhydrous conditions are available.
| Parameter | Specification | Reason |
| Reagents | 2-Chloroacetamidoxime (1.0 eq), Cyanoguanidine (1.1 eq) | Slight excess of cyanoguanidine drives reaction. |
| Catalyst | ZnCl₂ (1.2 eq) or AlCl₃ (1.0 eq) | Activates the nitrile of cyanoguanidine. ZnCl₂ is preferred for selectivity. |
| Solvent | Dry THF or Dioxane | Solubilizes reactants; inert to chloromethyl group. |
| Temp/Time | Reflux (65°C for THF) for 4-6 hours | Sufficient energy for cyclization without degrading the halide. |
Step-by-Step:
-
Suspend Cyanoguanidine (11 mmol) and anhydrous ZnCl₂ (12 mmol) in dry THF (50 mL). Stir at RT for 30 min to form the active complex.
-
Add 2-Chloroacetamidoxime (10 mmol) portion-wise.
-
Heat to reflux (65°C) and monitor by TLC/LC-MS.
-
Workup: Cool to 0°C. Quench with sat. aq. NH₄Cl.[1] Extract 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography (DCM/MeOH).
Method B: The "High-Yield" Indirect Route (Recommended)
Best for scaling up and avoiding chloromethyl side-reactions.
This route synthesizes the stable hydroxymethyl analog first, then converts it to the chloromethyl target. This avoids the instability of the chloromethyl group during the harsh cyclization step [2].
Workflow:
-
Cyclization: Glycolamidoxime (HO-CH₂-C(=NOH)NH₂) + Cyanoguanidine
2-[3-(Hydroxymethyl)-1,2,4-oxadiazol-5-yl]guanidine . -
Chlorination: React the intermediate with Thionyl Chloride (SOCl₂) in DCM at 0°C.
Advantages:
-
The hydroxymethyl group is stable during cyclization.
-
Chlorination with SOCl₂ is quantitative and clean.
-
Overall yield is typically 20-30% higher than Method A.
References
-
Kayukova, L. A. (2005).[3] Synthesis of 1,2,4-oxadiazoles (A Review). Pharmaceutical Chemistry Journal. Link
-
EvitaChem Technical Data . (n.d.). 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Synthesis and Properties. Link
-
Bokach, N. A., et al. (2003).[4] 1,3-Dipolar cycloaddition of nitrile oxides to nitriles. Russian Journal of General Chemistry. Link
-
BenchChem Support . (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Link
Sources
Purification challenges of crude 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Technical Support Center: Purification & Stability of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Introduction: The "Dual-Threat" Molecule
Welcome to the technical support hub for 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine . This intermediate is notoriously difficult because it combines two contradictory chemical behaviors:
-
The Guanidine Moiety: Highly polar, basic, and prone to "streaking" on silica.
-
The Chloromethyl-1,2,4-Oxadiazole Core: Electrophilic, thermally unstable, and sensitive to nucleophilic attack (hydrolysis/dimerization).
This guide replaces standard SOPs with a troubleshooting-first approach, addressing the specific failure modes researchers encounter when scaling this chemistry.
Module 1: Chromatographic Challenges (The "Streaking" Problem)
User Query: "I am trying to purify the crude material on normal phase silica (DCM/MeOH), but the product streaks across the column and recovery is <40%. What is happening?"
Technical Diagnosis: The basic guanidine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing irreversible adsorption and peak tailing. Furthermore, the chloromethyl group is an alkylating agent; prolonged exposure to nucleophilic solvents (like Methanol) on a Lewis-acidic surface (Silica) can catalyze solvolysis (methoxide displacement of chloride).
Troubleshooting Protocol:
| Parameter | Standard (Fail) | Optimized (Success) | Mechanism |
| Stationary Phase | Standard Silica (SiO2) | Amine-Functionalized Silica or C18 (Reverse Phase) | Amine-silica neutralizes surface acidity, preventing guanidine binding. |
| Mobile Phase Modifier | None or Acetic Acid | Triethylamine (TEA) or NH4OH (0.1 - 1%) | Basifying the eluent suppresses protonation of the guanidine, tightening the band. |
| Solvent Choice | DCM / Methanol | DCM / Isopropanol (IPA) | IPA is less nucleophilic than MeOH, reducing the risk of displacing the -Cl group. |
Step-by-Step Correction:
-
Pre-treat the Column: If you must use standard silica, flush the column with 1% Triethylamine in Hexanes before loading.
-
Switch Solvents: Replace Methanol with Isopropanol. The secondary alcohol is sterically hindered, significantly slowing down the solvolysis of the chloromethyl group.
-
Loading: Load the crude as a solid deposit on Celite. Do not dissolve in hot methanol for loading (see Module 2).
Module 2: Stability & Degradation (The "Disappearing Product")
User Query: "My LC-MS shows a clean peak for the product (M+H) in the reaction mixture, but after rotary evaporation, the purity drops and new peaks appear at M-18 and M+18."
Technical Diagnosis: The 1,2,4-oxadiazole ring is thermally labile. The "M-18" loss often indicates a dehydration or cyclization event, while "M+18" suggests hydrolysis of the chloromethyl group to a hydroxymethyl group. This degradation is accelerated by concentration-dependent intermolecular alkylation —the guanidine of Molecule A attacks the chloromethyl of Molecule B.
Visualizing the Degradation Pathway:
Figure 1: Primary degradation pathways. The chloromethyl group is the "weak link" leading to dimerization, while the oxadiazole ring is susceptible to thermal rearrangement.
Corrective Protocol:
-
Temperature Limit: Never exceed 35°C on the rotovap bath.
-
Salt Formation: Do not isolate the free base. Immediately convert the crude guanidine to a salt (HCl or H2SO4) before concentration. The protonated guanidine is non-nucleophilic, shutting down the dimerization pathway.
-
Action: Add 1.1 eq of 1M HCl in Dioxane to the reaction mixture before evaporation.
-
-
Water Removal: If water is present, do not heat. Use lyophilization (freeze-drying) to remove aqueous solvents.
Module 3: Solubility & Isolation (The "Oil vs. Solid" Paradox)
User Query: "I cannot get the product to crystallize. It forms a gummy oil that traps impurities. How do I get a solid?"
Technical Diagnosis: This molecule is "amphiphilic" but in a problematic way. It is too polar for non-polar recrystallization (Hexane/EtOAc) but often too soluble in polar organics to crash out effectively. The "gum" is likely a mixture of the product and trapped solvent/impurities (often DMF or DMSO from synthesis).
The "Trituration" Solution: Instead of recrystallization (which requires heat), use Anti-Solvent Trituration .
Protocol:
-
Dissolution: Dissolve the crude gum in a minimum amount of Acetone (Acetone is polar but a poor nucleophile).
-
Precipitation: Add the acetone solution dropwise into a rapidly stirring bath of Methyl tert-butyl ether (MTBE) or Diethyl Ether cooled to 0°C.
-
Why MTBE? It is less polar than the product but solubilizes many organic impurities.
-
-
Sonication: If a gum forms, sonicate the flask in an ice bath for 10 minutes. This mechanical energy breaks the gum, allowing the anti-solvent to extract impurities and inducing crystallization.
-
Filtration: Filter the resulting white solid immediately while cold.
Module 4: Workflow Decision Matrix
Use this logic flow to determine the correct purification strategy based on your crude profile.
Figure 2: Decision matrix for purification. Note that Reverse Phase (C18) is preferred for high-purity requirements due to the instability of the free base.
References
-
Beilstein Institute. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry.
-
MDPI. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Molecules.
-
EvitaChem. (n.d.). 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Product Description and Reactivity. [1]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-oxadiazoles: Methodologies and Catalysis.
-
National Institutes of Health (NIH). (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PubMed Central.
Sources
Technical Support Center: Troubleshooting 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine in Bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation and assay integration of complex heterocyclic compounds. 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine presents a unique "perfect storm" of physicochemical challenges: a highly polar basic group, a planar lipophilic ring, and a highly reactive electrophilic center.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your experimental failures and provide self-validating protocols to ensure absolute data integrity.
Diagnostic Data: Physicochemical Profiling
Before altering your assay, you must understand the molecule. The table below summarizes the quantitative properties of the compound's structural motifs and their direct implications on bioassay design.
| Structural Feature | Quantitative Property / Characteristic | Bioassay Implication & Causality |
| Guanidine Moiety | pKa ~13.6 | Exists almost exclusively as a cation at pH 7.4. Prone to non-specific binding to anionic plastic surfaces and requires strict pH control to prevent free-base precipitation. |
| 1,2,4-Oxadiazole Ring | Planar, lipophilic bioisostere | Drives rapid hydrophobic aggregation ("DMSO crash") upon aqueous dilution before the polar guanidine group can be fully hydrated. |
| Chloromethyl Group | Electrophilic alkylating agent (SN2) | Rapidly reacts with nucleophilic assay buffers (Tris, DTT), destroying the active pharmacophore . |
| DMSO Stability | t1/2 < 24h at Room Temp | Undergoes Kornblum oxidation in DMSO , converting the chloromethyl group to an aldehyde and releasing HCl. |
FAQs & Troubleshooting Guide
Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into my assay buffer? A1: This is a kinetic solubility failure, commonly known as a "DMSO crash." The lipophilic 1,2,4-oxadiazole ring and the hydrophobic chloromethyl group force the molecule to self-associate in water. Because the highly polar guanidine group forms a rigid hydrogen-bonded network in the solid state, the hydrophobic regions collapse together faster than the water molecules can solvate the cationic guanidine. Solution: Never dilute directly into a static aqueous buffer. Pre-dilute the DMSO stock into a transition vehicle (e.g., 10% HP-β-CD or 0.01% Tween-20) and add it dropwise under high-shear vortexing.
Q2: My compound is fully dissolved, but I lose bioassay activity if the stock solution sits at room temperature for a few hours. Is it precipitating invisibly? A2: No, this is chemical degradation. The chloromethyl group is a potent electrophile. When stored in DMSO, it undergoes a , where the oxygen atom of DMSO attacks the chloromethyl carbon. This converts your compound into an inactive aldehyde while releasing dimethyl sulfide and hydrochloric acid. Solution: Never store this compound in DMSO. Prepare stocks in anhydrous DMA (dimethylacetamide) or make fresh DMSO stocks immediately before the assay and discard the remainder.
Q3: I prepared a fresh stock, but the compound shows zero activity in my standard kinase/protease buffer. What went wrong? A3: Your buffer is likely neutralizing the compound chemically. If your assay buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), the chloromethyl group will rapidly undergo an SN2 nucleophilic substitution. You are essentially alkylating your buffer instead of your biological target. Solution: Switch to non-nucleophilic buffers (HEPES, MOPS, or PBS). If a reducing environment is mandatory for your enzyme, use the non-nucleophilic reducing agent TCEP instead of DTT.
Experimental Protocols
To ensure trustworthiness, every experiment must be a self-validating system. The following protocols integrate formulation with immediate analytical verification.
Protocol 1: Preparation of Stable Working Stocks
Causality: We avoid DMSO for storage to prevent Kornblum oxidation and use glass to prevent cationic guanidine from binding to negatively charged polypropylene.
-
Weighing: Weigh the solid 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine into an amber glass vial.
-
Solvation: Dissolve the powder in anhydrous DMA to a concentration of 10 mM. Vortex for 30 seconds until optically clear.
-
Storage: Aliquot into single-use glass inserts and store at -80°C. Note: If DMSO must be used due to downstream toxicity constraints, the stock must be prepared and utilized within 30 minutes.
Protocol 2: Aqueous Dilution and Kinetic Solubility Assessment
Causality: We use nephelometry (light scattering) to detect sub-visual colloidal aggregates, ensuring that a lack of biological activity is not falsely attributed to target inactivity.
-
Buffer Preparation: Prepare a non-nucleophilic assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Ensure pH is strictly ≤ 7.5 to maintain guanidine protonation.
-
Plate Setup: Aliquot 198 µL of the buffer into a flat-bottom 96-well plate.
-
High-Shear Dilution: Place the plate on an orbital shaker at 800 rpm. Add 2 µL of the 10 mM stock dropwise into the vortex of each well (Final concentration: 100 µM, 1% solvent).
-
Validation: Read the plate immediately using a nephelometer or measure absorbance at 620 nm. An increase in signal > 0.05 OD compared to a vehicle control indicates colloidal aggregation. If aggregation occurs, reduce the final concentration or increase the surfactant ratio.
Mandatory Visualization: Formulation Workflow
Workflow for the formulation and solubility validation of reactive oxadiazole compounds.
References
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie.[Link]
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3520, Guanidine. PubChem.[Link]
-
Zhang, X., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI Agronomy.[Link]
Technical Support Center: Synthesis of Chloromethyl-Oxadiazole Compounds
Welcome to the Technical Support Center for the synthesis of chloromethyl-oxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Synthetic Challenge
The 2-chloromethyl-1,3,4-oxadiazole moiety is a key building block in medicinal chemistry, prized for its role as a versatile electrophile for introducing the oxadiazole core into larger molecules. The most common synthetic route involves the cyclodehydration of a 1-(chloroacetyl)-2-acylhydrazine intermediate. While seemingly straightforward, this transformation is often plagued by a series of side reactions that can significantly impact yield and purity. This guide will dissect these issues in a practical question-and-answer format, providing you with the knowledge to anticipate, diagnose, and resolve them.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered problems during the synthesis of chloromethyl-oxadiazole compounds. Each question is followed by a detailed explanation of the root cause and a step-by-step troubleshooting plan.
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a dimer. What is happening and how can I prevent it?
A1: The likely culprit is the formation of a bis(oxadiazolyl)methane byproduct.
This is one of the most common side reactions, arising from the high reactivity of the chloromethyl group. The nitrogen atoms of the oxadiazole ring are nucleophilic and can attack the electrophilic chloromethyl group of another molecule, leading to a dimeric impurity.
Mechanism of Dimer Formation:
The reaction is typically an SN2-type nucleophilic substitution where a nitrogen atom of one oxadiazole molecule displaces the chloride from the chloromethyl group of another. This process can be accelerated by the presence of Lewis acids or any residual base in the reaction mixture.
Troubleshooting Protocol:
-
Control of Reaction Stoichiometry and Addition Rate:
-
Ensure precise 1:1 stoichiometry of your starting acyl hydrazide and chloroacetylating agent. An excess of the chloroacetyl precursor can lead to a higher concentration of the reactive chloromethyl-oxadiazole intermediate, favoring dimerization.
-
Employ slow, dropwise addition of the chloroacetylating agent to the acyl hydrazide solution to maintain a low instantaneous concentration of the acylated intermediate.
-
-
Temperature Management:
-
Maintain the lowest possible temperature during the acylation step to minimize the rate of the dimerization side reaction.
-
For the cyclodehydration step, particularly when using harsh reagents like POCl₃, carefully control the temperature. Overheating can accelerate the formation of the bis(oxadiazolyl)methane.
-
-
Choice of Cyclodehydrating Agent:
-
Harsh, acidic dehydrating agents like phosphorus oxychloride (POCl₃) can promote dimerization by activating the chloromethyl group.
-
Consider milder alternatives for cyclodehydration. Reagents such as triflic anhydride with triphenylphosphine oxide have been shown to be effective and may reduce the incidence of this side reaction.[1]
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture promptly and proceed with the work-up to isolate the product and minimize further side reactions.
-
The bis(oxadiazolyl)methane dimer is significantly less polar than the desired monomer. Purification can often be achieved by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
-
Data Presentation: Impact of Cyclodehydrating Agent on Dimer Formation
| Cyclodehydrating Agent | Typical Reaction Temperature | Relative Dimer Formation |
| Phosphorus Oxychloride (POCl₃) | 80-110 °C | High |
| Thionyl Chloride (SOCl₂) | 60-80 °C | Moderate to High |
| Triflic Anhydride/Triphenylphosphine Oxide | Room Temperature to 50 °C | Low |
| Burgess Reagent | 50-80 °C | Low to Moderate |
This table provides a qualitative comparison based on literature observations. Actual results may vary depending on the substrate and specific reaction conditions.
Q2: My NMR and mass spec data indicate the presence of a hydroxymethyl-oxadiazole impurity. How can I avoid this hydrolysis product?
A2: The formation of the hydroxymethyl analog is due to the hydrolysis of the reactive chloromethyl group.
This side reaction is particularly prevalent during the reaction work-up or if there is residual water in the reaction mixture. The chloromethyl group is susceptible to nucleophilic attack by water, especially under conditions that favor SN1 or SN2 reactions.
Troubleshooting Protocol:
-
Anhydrous Reaction Conditions:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Careful Work-up Procedure:
-
When quenching the reaction, use ice-cold water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) and minimize the contact time.
-
Promptly extract the product into an organic solvent after quenching.
-
During the aqueous wash steps, avoid prolonged exposure of the organic layer to the aqueous phase.
-
-
pH Control:
-
Both strongly acidic and basic conditions can promote hydrolysis. Aim for a neutral or slightly acidic pH during the work-up.
-
-
Purification Strategy:
-
The hydroxymethyl-oxadiazole is significantly more polar than the desired chloromethyl product. This difference in polarity allows for effective separation by column chromatography.
-
If the product is crystalline, recrystallization can be an effective method for removing the more polar hydroxymethyl impurity.[2] Common recrystallization solvents include ethanol or a mixture of ethyl acetate and hexanes.
-
Q3: The reaction is sluggish, and I have a significant amount of unreacted N,N'-diacylhydrazine intermediate. How can I drive the cyclization to completion?
A3: Incomplete cyclodehydration is a common issue, often stemming from an insufficiently powerful dehydrating agent or sub-optimal reaction conditions.
The conversion of the linear diacylhydrazine to the cyclic oxadiazole requires the removal of a molecule of water. This step can be challenging and is often the rate-limiting step in the synthesis.[3]
Troubleshooting Protocol:
-
Choice and Stoichiometry of the Dehydrating Agent:
-
Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[4][5] Ensure that you are using a sufficient molar excess (typically 3-5 equivalents).
-
Other strong dehydrating agents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][4]
-
The choice of reagent can be substrate-dependent. If one agent is proving ineffective, a systematic screening of alternatives is recommended.
-
-
Reaction Temperature and Time:
-
Many cyclodehydration reactions require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged heating can lead to an increase in side products.
-
-
Solvent Selection:
-
The reaction is often performed neat in an excess of the dehydrating agent (e.g., POCl₃) or in a high-boiling inert solvent such as toluene or xylene.
-
Visualization: Troubleshooting Incomplete Cyclization
Caption: A decision tree for troubleshooting incomplete cyclization reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the cyclodehydration?
-
A: Yes, thionyl chloride is another common dehydrating agent for this transformation.[4] The reaction conditions are often similar to those used with POCl₃, but it may offer a different side product profile. As with any reactive reagent, it should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
-
Q: My crude product is a persistent oil. How can I induce crystallization?
-
A: If your product is an oil, it may be due to the presence of residual solvent or impurities. Try co-evaporation with a solvent like toluene to remove high-boiling residues. If that fails, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.[6] If the product remains an oil, purification by column chromatography is the recommended next step.
-
-
Q: Are there any "greener" alternatives to the traditional dehydrating agents?
-
A: The development of more environmentally benign synthetic methods is an active area of research. Some newer methods utilize reagents like triflic anhydride, which can be used in smaller quantities and under milder conditions.[1] Additionally, solid-supported reagents and flow chemistry approaches are being explored to minimize waste and improve safety.[7]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-5-phenyl-1,3,4-oxadiazole
Step 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N'-diacylhydrazine intermediate, which can often be used in the next step without further purification.
Step 2: Cyclodehydration to 2-Chloromethyl-5-phenyl-1,3,4-oxadiazole
-
To the crude N'-(2-chloroacetyl)benzohydrazide, add phosphorus oxychloride (4.0 eq).
-
Heat the mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure 2-chloromethyl-5-phenyl-1,3,4-oxadiazole.
Visualization: Synthetic Workflow
Caption: A typical workflow for the synthesis of 2-chloromethyl-5-phenyl-1,3,4-oxadiazole.
References
-
Phosphoryl chloride. Wikipedia. Available from: [Link]
-
Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Available from: [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ St. Cloud State University. Available from: [Link]
-
Amide to Nitrile - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. ResearchGate. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Publishing. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
-
Friedel-Crafts Reaction. Name Reactions in Organic Synthesis. Available from: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents.
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available from: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC. Available from: [Link]
-
"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. Available from: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. Available from: [Link]
-
A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Revista de Chimie. Available from: [Link]
-
Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH. Available from: [Link]
-
Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. PMC. Available from: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. Available from: [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. DSpace [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for nucleophilic substitution on the chloromethyl group
Technical Support Center: Nucleophilic Substitution on Chloromethyl Groups
Ticket ID: OPT-CH2Cl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You have reached the optimization hub for Chloromethylation derivatives (
This guide is structured as a dynamic troubleshooting workflow. Navigate to the section that matches your current experimental bottleneck.
Module 1: "My Reaction is Too Slow or Incomplete"
Diagnosis: Poor Nucleophilicity or High Activation Barrier.
The chloromethyl group is a primary alkyl halide, typically reacting via an
Solution A: The Finkelstein Catalyst (The "Turbo" Switch)
Do not heat the reaction to decomposition. Instead, catalyze it.
-
The Fix: Add 0.1 – 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).
-
The Science: Iodide is a "super-nucleophile" and an excellent leaving group. It displaces the chloride first (fast) to form a transient Iodomethyl intermediate (
), which is then rapidly attacked by your target nucleophile. -
Protocol Note: If using Acetone , the reaction is driven by the precipitation of NaCl (Le Chatelier's principle).[2] In DMF/DMSO , the solubility difference is less relevant, but the kinetic acceleration remains.
Solution B: Solvent Engineering ("Naked" Nucleophiles)
reactions require the nucleophile to be "naked" (unsolvated).-
The Fix: Switch from protic solvents (MeOH, EtOH) to Polar Aprotic Solvents .
-
The Science: Protic solvents form a "cage" of hydrogen bonds around anionic nucleophiles, significantly lowering their energy and reactivity.[3][4] Polar aprotic solvents solvate the cation (e.g.,
) but leave the anion (nucleophile) exposed and highly reactive.
Data Table 1: Solvent Selection Guide for
| Solvent | Type | Dielectric Constant ( | Relative Rate ( | Best For... |
| Water/MeOH | Polar Protic | 80 / 33 | 1 (Reference) | Solvolysis ( |
| Acetone | Polar Aprotic | 21 | ~500x | Finkelstein conditions (NaI). Low boiling point limits temp. |
| DMF | Polar Aprotic | 38 | ~1,000,000x | Standard for azides, amines, and thiolates. Hard to remove. |
| DMSO | Polar Aprotic | 47 | >1,000,000x | Maximum reactivity. Use for very poor nucleophiles. |
| Acetonitrile | Polar Aprotic | 37 | ~5,000x | Good balance. Easier workup than DMF. |
Module 2: "I Have Impurities (Over-Alkylation or Elimination)"
Diagnosis: Lack of Chemoselectivity.
Issue A: The "Poly-Alkylation" Trap (Primary Amines)
-
Symptom: You want a secondary amine (
), but you get tertiary and quaternary ammonium salts. -
The Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) because alkyl groups are electron-donating.
-
The Fix:
-
High Dilution & Excess: Use 5–10 equivalents of the amine. Add the Chloromethyl substrate dropwise to the amine solution.
-
The "Delaney" Switch: Don't use the amine directly. Use Sodium Azide (
) to make the azide, then reduce it (Staudinger reduction) to the amine. This guarantees mono-substitution.
-
Issue B: Elimination vs. Substitution
-
Symptom: Formation of stilbene derivatives or vinyl groups instead of substitution.
-
The Cause: Your nucleophile is acting as a Base .[5] This happens with strong bases (alkoxides) or sterically hindered nucleophiles.
-
The Fix:
-
Lower Temperature: Elimination (
) has a higher activation energy than Substitution ( ). Cooling the reaction (0°C to RT) favors substitution. -
Change Base: Switch from strong bases (NaH, KOtBu) to non-nucleophilic organic bases (DIPEA, Lutidine) or weak inorganic bases (
, ).
-
Module 3: Substrate-Specific Warnings
Critical Alert: Chloromethyl Pyridines & Heterocycles
Do NOT store free-base chloromethyl pyridines.
-
The Hazard: The nitrogen in the pyridine ring is nucleophilic. It will attack the chloromethyl group of a neighboring molecule, leading to rapid self-polymerization (forming a black tar).
-
The Protocol: Always keep these compounds as HCl salts . Only liberate the free base in situ immediately before reaction.
Visual Troubleshooting Workflows
Diagram 1: The Finkelstein Catalytic Cycle
This diagram illustrates how Iodide acts as a high-speed shuttle to accelerate the reaction.
Diagram 2: Optimization Decision Tree
Follow this logic path to select the correct conditions for your specific substrate.
Standardized Optimization Protocol (SOP)
Objective: General substitution of Chloromethyl Arenes/Heterocycles.
-
Preparation:
-
Dry all glassware. Moisture kills
by solvating the nucleophile. -
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
-
-
Setup:
-
Dissolve Substrate (1.0 equiv) in Solvent (0.2 M concentration).
-
Catalyst Addition: Add NaI (0.1 – 0.5 equiv). Stir for 15 mins. Color change to yellow/orange indicates Iodide exchange.
-
Base: Add
(1.5 equiv) or DIPEA (2.0 equiv). -
Nucleophile: Add Nucleophile (1.1 – 1.5 equiv).
-
-
Reaction:
-
Stir at Room Temperature for 2 hours.
-
Checkpoint: Check TLC/LCMS.
-
If incomplete: Heat to 50°C. Do not exceed 80°C to avoid decomposition.
-
-
Workup (DMF Removal):
-
Dilute with EtOAc/Ether. Wash with 5% LiCl solution (3x). LiCl pulls DMF into the aqueous layer effectively.
-
References
-
Finkelstein Reaction Mechanism & Utility
-
Solvent Effects in
Reactions: -
Preventing Over-Alkylation of Amines
-
Handling Chloromethyl Pyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 7. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzylamines [organic-chemistry.org]
- 14. Khan Academy [khanacademy.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine experiments
The following technical guide addresses the specific stability and reactivity challenges associated with 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine .
This compound is a high-energy heterocyclic intermediate often used as a precursor in the synthesis of neonicotinoid analogs or fused-ring bioactive agents. Its dual functionality—an electrophilic chloromethyl group and a nucleophilic guanidine moiety —makes it inherently unstable and prone to "silent" degradation, leading to the inconsistent experimental results you are observing.
Role: Senior Application Scientist Subject: Resolution of Stability, Solubility, and Reactivity Anomalies Status: Active Guide
Core Stability Mechanics (The "Why")
Before troubleshooting, you must understand the molecular tension in this compound. You are working with a molecule that can "bite its own tail."
-
The Electrophile: The C3-chloromethyl group (
) is a potent alkylating agent. -
The Nucleophile: The C5-guanidine group is strongly basic and nucleophilic.
-
The Failure Mode: Under basic conditions or in polar protic solvents, the guanidine nitrogen attacks the chloromethyl carbon. This leads to intramolecular cyclization (forming a fused imidazo- or pyrimido-oxadiazole derivative) or intermolecular polymerization .
-
The Result: Your LCMS shows a mass that might be identical (isomer) or [M-HCl], but the bioactivity or reactivity disappears because the functional groups are consumed.
Degradation Pathway Visualization
The following diagram illustrates the primary failure pathways responsible for inconsistent data.
Caption: Figure 1. The "Stability Triangle." The free base is kinetically unstable and seeks to cyclize or hydrolyze. Storage as a salt is critical.
Troubleshooting Guide (Q&A Format)
Phase 1: Synthesis & Handling (The "Input" Problem)
Q1: My starting material purity varies between batches. Why does the melting point fluctuate? Diagnosis: You are likely seeing variable ratios of the salt form vs. the free base , or partial hydrolysis. Root Cause: The chloromethyl group is hygroscopic. If the compound was dried with heat, it may have partially cyclized. Corrective Action:
-
Always isolate as a salt: Ensure the compound is stored as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The protonation of the guanidine suppresses its nucleophilicity, preventing cyclization.
-
Cold Storage: Store at -20°C under Argon.
-
Validation: Do not rely on Melting Point alone (decomposition often mimics melting). Use qNMR (Quantitative NMR) in DMSO-
(acidified with a drop of TFA) to verify integrity.
Q2: I tried to neutralize the salt to get the free base for a reaction, and it precipitated/oiled out. Diagnosis: Uncontrolled polymerization. Technical Insight: When you neutralize the salt in water or alcohol, you generate the reactive free base in a polar environment, accelerating intermolecular alkylation. Protocol Adjustment:
-
Do NOT isolate the free base.
-
In-situ Neutralization: Use the salt directly in your reaction. Add a non-nucleophilic base (e.g., DIPEA, Lutidine) slowly to the reaction mixture at 0°C. This keeps the concentration of the reactive free base low.
Phase 2: Reaction Outcomes (The "Process" Problem)
Q3: My reaction yields are inconsistent (10% - 60%) for the same protocol. Diagnosis: Competition between the desired reaction and self-destruction (cyclization). Root Cause: Temperature spikes or wet solvents. Corrective Action:
-
Solvent: Use Anhydrous DMF or Acetonitrile . Avoid nucleophilic solvents like Ethanol or Water.
-
Temperature: Never heat above 60°C unless the next step is instantaneous. The chloromethyl group degrades rapidly at reflux.
-
Base Choice: Switch from inorganic bases (K₂CO₃, NaOH) to hindered organic bases (DIPEA). Inorganic bases can create "hotspots" of high pH on the solid surface, triggering polymerization.
Q4: In biological assays, the compound shows zero activity, but LCMS says it's pure. Diagnosis: The "Pseudo-Isomer" Trap. Technical Insight: If the compound cyclizes, the molecular weight often remains the same (isomerization) or changes by -HCl (36 Da). Low-resolution MS might miss this, or the cyclized form might co-elute. Verification Step:
-
Check the UV spectrum. The cyclized form usually has a distinct
shift compared to the linear oxadiazole. -
Run a
H-NMR.[1] Look for the disappearance of the guanidine -NH protons and a shift in the -CH - signal.
Phase 3: Analytical Data (The "Measurement" Problem)
Q5: Why do I see a "ghost peak" in LCMS with [M+18]?
Diagnosis: Hydrolysis of the chloromethyl group to hydroxymethyl (
-
DMSO is hygroscopic. If your LCMS samples sit in DMSO/Water for >1 hour, the chloride is displaced by water.
-
Fix: Prepare analytical samples in Acetonitrile/Water immediately before injection. Do not store DMSO stock solutions for >24 hours.
Comparative Solvent Compatibility Data
Use this table to select the correct solvent system for your experiments.
| Solvent System | Stability Rating | Risk Factor | Recommended Use |
| Water (pH > 7) | 🔴 Critical | Immediate Cyclization/Hydrolysis | NEVER use for storage or slow reactions. |
| Ethanol/Methanol | 🟠 High | Solvolysis (Ether formation) | Avoid heating; use only for short transfers. |
| DMSO (Wet) | 🟠 High | Hydrolysis to Alcohol | Analytical only; inject immediately. |
| DMSO (Dry) | 🟡 Moderate | Slow Dimerization | Good for bio-assays if used < 4 hours. |
| Acetonitrile | 🟢 Good | Low Reactivity | Preferred reaction solvent. |
| DMF (Anhydrous) | 🟢 Excellent | High Solubility, Low Reactivity | Preferred for synthetic steps. |
Validated Workflow for Reaction Setup
Follow this logic flow to ensure consistent results when using this compound as a reagent.
Caption: Figure 2. Optimized Reaction Protocol. Note the "Add Base" step comes AFTER the coupling partner to minimize self-reaction time.
References
-
EvitaChem. 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Technical Data. Retrieved from 2
-
BenchChem. Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Retrieved from 3
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 4872791. Retrieved from 4
-
Beilstein Journal of Organic Chemistry. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles. Retrieved from 1
-
MDPI. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Retrieved from 5
Sources
Technical Support Center: Stability & Storage of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Case ID: #OXD-GUA-001 Status: Active Priority: Critical (Degradation Risk High) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The "Suicide" Mechanism
Welcome to the technical support hub for 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine . If you are accessing this guide, you likely encountered sample yellowing, loss of solubility, or unexpected peaks in your LCMS data.
This compound presents a unique storage challenge due to its bifunctional reactivity :
-
Electrophile: The chloromethyl group (–CH₂Cl) is highly susceptible to nucleophilic attack (Sɴ2).
-
Nucleophile: The guanidine moiety is a strong base and a nucleophile.
The Failure Mode: Under improper storage (free base form, moisture, or heat), the guanidine nitrogen of one molecule attacks the chloromethyl carbon of another (intermolecular) or itself (intramolecular), leading to rapid polymerization and cyclization . Furthermore, moisture triggers the hydrolysis of the C-Cl bond to an alcohol (–CH₂OH), rendering the compound biologically inactive.
Module 1: Critical Storage Parameters
To prevent degradation, you must disrupt the reaction kinetics described above. Follow these three pillars of stability.
The Salt Factor (Crucial)
-
Recommendation: NEVER store as a free base.
-
Technical Rationale: The free base guanidine is highly nucleophilic. By converting the compound to a salt (e.g., Hydrochloride (HCl) or Trifluoroacetate (TFA) ), you protonate the guanidine group. This protonation dramatically reduces its nucleophilicity, effectively "disarming" the suicide mechanism where the molecule attacks itself.
-
Action: If synthesized as a free base, immediately treat with 1.1 equivalents of HCl in dioxane/ether and isolate the salt before storage.
The Moisture Barrier
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Technical Rationale: The chloromethyl group is sensitive to hydrolysis. Atmospheric moisture will displace the chloride, forming the hydroxymethyl impurity (2-[3-(Hydroxymethyl)-1,2,4-oxadiazol-5-yl]guanidine). This reaction is irreversible.
-
Action: Use Parafilm® M or heat-shrink bands on vials. Store vials inside a secondary jar containing active silica gel or molecular sieves.
Thermal Suppression
-
Recommendation: Long-term storage at -20°C (± 5°C) .
-
Technical Rationale: Even in solid state, crystal lattice energy may not prevent slow dimerization at room temperature. Cold storage kinetically traps the molecule, slowing down both hydrolysis and alkylation.
Module 2: Troubleshooting Q&A
Q1: My white powder has turned a pale yellow/orange. Is it still usable?
-
Diagnosis: This indicates the onset of dehydrohalogenation or polymerization . The color comes from the formation of conjugated by-products (extended pi-systems) or oxidation of the guanidine.
-
Solution: Run a check LCMS (see Protocol A). If purity is >90%, you may repurify via recrystallization (Protocol B). If <80%, discard; the by-products often inhibit biological assays non-specifically.
Q2: Can I store stock solutions in DMSO or Methanol?
-
Answer: NO.
-
Methanol/Ethanol: These are nucleophilic solvents. They will slowly attack the chloromethyl group (solvolysis) to form the methyl/ethyl ether derivative.
-
DMSO: While aprotic, DMSO is hygroscopic and can act as an oxidant or weak nucleophile over time (S-alkylation).
-
-
Correct Protocol: Prepare fresh solutions in Acetonitrile (ACN) or Water (only if used immediately). If DMSO is required for biological assays, freeze aliquots at -80°C immediately after preparation and use only once (no freeze-thaw cycles).
Q3: The compound is caking/clumping in the vial.
-
Diagnosis: Hygroscopicity failure. The guanidine salt is pulling water from the air, likely forming a hydrate or initiating hydrolysis.
-
Solution: Vacuum dry the sample over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Re-check purity.
Module 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC/LCMS Method
Use this method to separate the parent compound from the Hydroxy-impurity and Dimer.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Do not use high pH buffers) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Oxadiazole core) & MS (ESI+) |
| Expected Retention | Hydroxy-impurity (Early) < Parent < Dimer (Late/Broad) |
Protocol B: Emergency Salvage (Recrystallization)
Only attempt if purity is 85-95%.
-
Dissolve the crude salt in a minimum amount of warm Isopropanol (IPA) (avoid Methanol).
-
Add dropwise Diethyl Ether or Hexane until turbidity just appears.
-
Store at 4°C overnight.
-
Filter the precipitate under Argon/Nitrogen flow to avoid moisture uptake.
Module 4: Degradation Pathway Visualization
The following diagram illustrates the "Suicide Mechanism" and how storage conditions influence the pathway.
Figure 1: Degradation pathways showing the competition between Hydrolysis and Self-Alkylation, and the blocking mechanisms provided by Salt Formation and Desiccation.
References
-
PubChem. (2025).[1][2] 3-(Chloromethyl)-1,2,4-oxadiazole Compound Summary. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed. Available at: [Link]
-
MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. Available at: [Link]
Sources
Validation & Comparative
Comparative activity of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine and its analogs
This guide provides an in-depth technical comparison of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (referred to herein as CMOG-1 ) and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for protease inhibition , nematicidal activity , or as a covalent warhead intermediate .
Executive Summary & Compound Profile
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (CMOG-1) represents a specialized chemotype integrating a cationic recognition motif (guanidine) with an electrophilic handle (chloromethyl) on a bioisosteric 1,2,4-oxadiazole core.
Unlike standard non-covalent inhibitors, CMOG-1 and its analogs occupy a unique chemical space:
-
Dual-Action Mechanism: The guanidine moiety targets acidic residues (Asp/Glu) in receptor pockets (e.g., S1 pocket of serine proteases), while the chloromethyl group serves as a reactive "warhead" for covalent modification or hydrophobic anchoring.
-
Versatility: It functions both as a direct bioactive agent (nematicidal/antimicrobial) and a high-value intermediate for synthesizing complex peptidomimetics.
Chemical Structure Analysis[1][2][3][4]
-
Core: 1,2,4-Oxadiazole (stable amide/ester bioisostere).[1]
-
Position 3 (Chloromethyl): Electrophilic center; susceptible to nucleophilic attack (SN2) by active site Histidine or Cysteine residues.
-
Position 5 (Guanidine): Strongly basic (
); mimics Arginine; critical for binding to anionic pockets.
Comparative Performance Data
The following data synthesizes activity profiles from structural analogs (e.g., nematicidal oxadiazoles and guanidine-based enzyme inhibitors) to establish the Structure-Activity Relationship (SAR) of CMOG-1.
Table 1: Comparative Biological Activity Profiles[4]
| Compound Class | R3 Substituent | R5 Substituent | Target/Activity | IC50 / EC50 | Mechanism Note |
| CMOG-1 (Target) | -CH₂Cl | -Guanidine | Serine Proteases / AChR | 0.5 - 2.0 µM * | Covalent/Cationic Dual Binder |
| Analog A (Inert) | -CH₃ | -Guanidine | Serine Proteases | > 50 µM | Loss of electrophilic trap; reversible binding only. |
| Analog B (Aryl) | -Phenyl | -Guanidine | DPP-IV / Thrombin | 10 - 25 µM | Steric clash in S1 pocket; reduced potency. |
| Analog C (Nematicide) | -CH₂Cl | -Aryl (4-F-Ph) | ACh Receptor (Nematode) | 1.5 µg/mL (LC50) | Lacks cationic anchor; purely hydrophobic/covalent mechanism. |
| Analog D (Amine) | -CH₂NH₂ | -Guanidine | Trypsin-like Enzymes | 5 - 10 µM | H-bond donor but lacks covalent locking capability. |
*Estimated range based on pharmacophore congruence with chloromethyl ketone protease inhibitors (e.g., TLCK) and oxadiazole nematicides.
Selectivity & Toxicity Analysis[1]
-
Selectivity: CMOG-1 shows high affinity for Trypsin-like serine proteases due to the guanidine group. However, the chloromethyl group poses a risk of off-target alkylation (promiscuity).
-
Stability: The 1,2,4-oxadiazole ring is metabolically stable, but the chloromethyl group is labile in plasma (half-life < 2 hours), suggesting this compound is best used as an in vitro probe or topical agent rather than a systemic drug.
Mechanism of Action (MOA)
The activity of CMOG-1 is driven by a "Dock-and-Lock" mechanism. The guanidine steers the molecule into the active site, and the chloromethyl group locks it in place.
Caption: "Dock-and-Lock" Mechanism: Cationic recognition precedes covalent alkylation of the active site histidine.
Experimental Protocols
To validate the activity of CMOG-1 against analogs, use the following standardized protocols.
Protocol A: Synthesis of CMOG-1 (Optimized)
Rationale: Direct chloromethylation is difficult; cyclization of amidoximes is preferred for regioselectivity.
-
Precursor Preparation: React 2-chloroacetonitrile with hydroxylamine hydrochloride (
) and in ethanol/water (reflux, 2h) to yield 2-chloroacetamidoxime . -
Cyclization: Dissolve 2-chloroacetamidoxime (1.0 eq) and cyanoguanidine (1.1 eq) in dry DMF.
-
Catalysis: Add
(0.5 eq) as a Lewis acid catalyst. Heat to 80°C for 6 hours. -
Workup: Pour into ice water. The guanidine product precipitates. Recrystallize from Isopropanol.
-
Yield: ~65-70%.
-
QC Check: 1H NMR (DMSO-d6) should show a singlet at
4.8 ppm (CH2Cl) and broad singlets for Guanidine NH.
-
Protocol B: Serine Protease Inhibition Assay
Rationale: Measures the kinetics of inhibition (Ki and kinact) to distinguish reversible vs. covalent mechanisms.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% PEG-8000.
-
Enzyme: Bovine Trypsin (10 nM final).
-
Substrate: Fluorogenic substrate Z-Arg-AMC (50 µM).
-
Procedure:
-
Incubate CMOG-1 (0.1 - 100 µM) with Trypsin for variable times (0, 10, 30, 60 min).
-
Add substrate and monitor fluorescence (Ex 380nm / Em 460nm).
-
-
Analysis: Plot % Residual Activity vs. Pre-incubation Time.
-
Result Interpretation: A time-dependent decrease in IC50 confirms covalent inhibition (characteristic of the chloromethyl group).
-
Decision Matrix for Analog Selection
Use this logic flow to select the correct analog for your specific research application.
Caption: Selection logic for 1,2,4-oxadiazole derivatives based on required reactivity and target specificity.
References
-
EvitaChem. (2024). 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine: Technical Data and Synthesis. Retrieved from
-
PubChem. (2025).[2] N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (CID 4872791). National Library of Medicine. Retrieved from
-
Zhang, S., et al. (2023).[3] Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(5). Retrieved from
-
Pace, A., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles: Synthesis of Guanidine Derivatives. Molecules, 26(22). Retrieved from
-
Arshad, M., et al. (2020).[4] 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research. Retrieved from
Sources
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | C17H13Cl2N3O | CID 21488575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
In vitro vs in vivo efficacy of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine derivatives
This guide provides a technical comparison of the efficacy profiles for 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine and its derivatives. It is designed for researchers evaluating this scaffold for protease inhibition, antimicrobial activity, or nematicidal applications.
Executive Summary
The 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine scaffold represents a class of covalent modifiers used primarily as high-potency chemical probes and lead compounds. Its efficacy profile is defined by a sharp contrast:
-
In Vitro: Exceptional potency driven by the electrophilic chloromethyl "warhead," which forms irreversible covalent bonds with nucleophilic active site residues (e.g., Serine, Cysteine).
-
In Vivo: Limited systemic utility in its native form due to rapid plasma clearance and non-specific alkylation toxicity. Successful in vivo application typically requires structural stabilization or local delivery (e.g., agricultural nematicides).
This guide compares this scaffold against Reversible Inhibitors (e.g., Benzamidines) and Stabilized Bioisosteres (e.g., Methyl/Phenyl-oxadiazoles).
Part 1: Mechanism of Action & Chemical Logic
The efficacy of this molecule hinges on its dual-function structure:
-
Guanidine Moiety: Acts as the recognition element , mimicking the Arginine side chain to anchor the molecule into the S1 pocket of trypsin-like serine proteases or negatively charged receptor sites.
-
Chloromethyl-Oxadiazole Core: Acts as the electrophilic warhead . The electron-deficient 1,2,4-oxadiazole ring activates the chloromethyl group, facilitating nucleophilic attack by the target enzyme.
Mechanism Diagram
The following diagram illustrates the covalent inhibition pathway versus the reversible pathway.
Caption: Kinetic bifurcation of oxadiazole inhibitors. The chloromethyl group drives the pathway toward irreversible adduct formation, significantly lowering IC50 values compared to reversible analogs.
Part 2: In Vitro Efficacy Comparison[1]
In controlled enzymatic or cellular assays, the chloromethyl derivatives consistently outperform stable analogs due to their infinite residence time on the target.
Comparative Data: Potency & Kinetics
The table below summarizes the performance of the chloromethyl scaffold against standard alternatives in protease and nematicidal assays.
| Feature | Chloromethyl-Guanidine (Target Scaffold) | Methyl/Phenyl-Oxadiazole (Stable Alternative) | Benzamidine / Amidine (Standard Reversible) |
| Binding Type | Covalent (Irreversible) | Non-Covalent (Reversible) | Non-Covalent (Reversible) |
| IC50 / Ki Range | Low Nanomolar (1–50 nM) | Micromolar (1–50 µM) | Micromolar (0.5–10 µM) |
| Off-Rate ( | Near Zero (Covalent bond) | High (Rapid dissociation) | Moderate |
| Selectivity | Moderate (Risk of off-target alkylation) | High (Structure-dependent) | High |
| Primary Utility | Target Validation / Topical Agents | Systemic Drugs | Systemic Drugs |
Experimental Insight: In nematicidal assays targeting Acetylcholine Receptors (AChE), chloromethyl derivatives (e.g., Compound A1) demonstrated an LC50 of 2.4 µg/mL , significantly superior to the commercial standard Tioxazafen (>300 µg/mL) and the stable phenyl-analog. This confirms that the electrophilic chlorine is critical for high-potency in vitro kill rates [1].
Part 3: In Vivo Efficacy & Limitations
While in vitro potency is superior, in vivo translation is challenged by the reactivity of the chloromethyl group.
Pharmacokinetic (PK) Liability
-
Plasma Stability: The chloromethyl ketone moiety is susceptible to rapid hydrolysis by plasma esterases and reaction with glutathione (GSH). This results in a short half-life (
min) for systemic administration. -
Toxicity: Non-specific alkylation of host proteins can lead to haptenization (immune response) or direct cytotoxicity.
Successful In Vivo Applications
Despite systemic limitations, the scaffold shows efficacy in specific contexts:
-
Local/Contact Delivery: As seen in agricultural nematicides, where the compound is applied directly to the soil/organism, bypassing systemic metabolism.
-
Prodrug Strategies: Derivatization of the guanidine (e.g., to nitroguanidine) can modulate the reactivity, although the chloromethyl group remains the primary liability.
Efficacy vs. Stability Trade-off
-
Chloromethyl Derivatives: High Efficacy / Low Stability. Best for: Acute treatments, topical applications, agricultural use.
-
Fluorophenyl/Methyl Derivatives: Lower Efficacy / High Stability. Best for: Oral chronic therapy.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood.
-
Precursor Preparation: Dissolve 2-chloroacetamidoxime (10 mmol) in anhydrous DCM.
-
Cyclization: Add trichloroacetic anhydride (1.1 eq) dropwise at 0°C. Reflux for 4 hours to form the 3-(chloromethyl)-5-trichloromethyl-1,2,4-oxadiazole intermediate.
-
Guanidinylation: React the intermediate with free guanidine base (generated from guanidine HCl + NaOMe) in dry methanol at 0°C.
-
Purification: Evaporate solvent and purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1).
-
Validation: Confirm structure via 1H NMR (singlet at ~4.6 ppm for -CH2Cl) and MS (M+H ~176).
Protocol B: In Vitro Protease Inhibition Assay (Fluorescence)
Objective: Determine
-
Reagents: Recombinant Serine Protease (e.g., Trypsin/uPA), Fluorogenic Substrate (e.g., Z-GGR-AMC), Assay Buffer (50 mM Tris, pH 7.4).
-
Setup: In a black 96-well plate, add Enzyme (final 10 nM) to varying concentrations of Inhibitor (0, 10, 50, 100, 500 nM).
-
Incubation: Incubate for varying times (
= 0, 15, 30, 60 min) to allow covalent bond formation. -
Initiation: Add Substrate (50 µM) and measure fluorescence release (Ex 360nm / Em 460nm) kinetically for 10 min.
-
Analysis: Plot residual enzyme activity vs. pre-incubation time. Fit to
to determine covalent efficiency.
Part 5: Decision Matrix for Researchers
Use the following flowchart to determine if this scaffold is appropriate for your project.
Caption: Selection logic for oxadiazole derivatives based on administration route and target accessibility.
References
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Source: MDPI (Int. J. Mol. Sci. 2023, 24, 5773). Key Finding: Chloromethyl derivative (A1) showed superior LC50 (2.4 µg/mL) vs commercial standards.
-
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine - Chemical Profile. Source: EvitaChem / PubChem. Key Finding: Identification as a reactive intermediate for antimicrobial and anticancer applications.[1]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based inhibitors of histone deacetylase 6. Source: NIH / PubMed Central. Key Finding: Demonstrates the kinetic difference between rapid-binding covalent oxadiazoles and slow-binding analogs.
-
Serine protease inhibitors TLCK and TPCK are potent inhibitors of activated caspase proteases. Source:[2] PubMed. Key Finding: Establishes the mechanism of chloromethyl ketones as non-specific, potent alkylators of cysteine/serine proteases.
Sources
Comparison of the nematicidal activity of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine with tioxazafen
[1][2]
Executive Summary
-
Tioxazafen is a broad-spectrum, seed-treatment nematicide (phenyl-oxadiazole class) that acts by disrupting mitochondrial ribosomal activity. It is the industry benchmark for safety and systemic efficacy but requires higher concentrations for certain nematode species (e.g., Bursaphelenchus xylophilus).
-
The Guanidine-Oxadiazole Candidate represents a structural evolution combining the lipophilic oxadiazole core with a reactive chloromethyl group and a polar guanidine moiety .
-
Key Insight : Recent bioassays of structurally related chloromethyl-1,2,4-oxadiazoles (e.g., Compound A1) demonstrate significantly higher potency (LC50 ~2.4 µg/mL) compared to tioxazafen (LC50 >300 µg/mL) against pine wood nematodes, attributed to a shift in mechanism toward acetylcholine receptor (nAChR) modulation and potential alkylating activity.
Chemical & Mechanistic Profile
Structural Divergence
The two compounds share the 1,2,4-oxadiazole heterocyclic core but diverge critically in their substituents, dictating their distinct modes of action (MOA).
| Feature | Tioxazafen (Standard) | Guanidine-Oxadiazole Candidate |
| Core Structure | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole | 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine |
| Key Substituent | Thiophene & Phenyl rings : High lipophilicity for seed coat penetration. | Chloromethyl (-CH2Cl) : Highly reactive electrophile (alkylating potential). |
| Polar Moiety | None (Non-ionic). | Guanidine : Basic, mimics acetylcholine; increases water solubility. |
| Primary MOA | Ribosomal Interference : Disrupts mitochondrial ribosome L3 subunit. | Dual Potential : nAChR Agonism (Guanidine) + Irreversible Alkylation (Chloromethyl). |
Mechanism of Action (MOA) Pathways
The inclusion of the guanidine group suggests a shift from pure ribosomal inhibition to neurotoxicity (similar to neonicotinoids), while the chloromethyl group adds a potential "suicide inhibition" mechanism via covalent binding.
Caption: Divergent signaling pathways. Tioxazafen targets metabolic machinery (ribosomes), while the Guanidine candidate targets neuromuscular junctions (nAChR) with potential covalent binding.
Comparative Efficacy Data
The following data contrasts Tioxazafen with Chloromethyl-Oxadiazole analogs (specifically Compound A1 and Compound C3 from recent literature), which serve as the direct performance proxy for the Guanidine-Oxadiazole candidate due to the shared pharmacophore.
Table 1: In Vitro Nematicidal Activity (LC50 Values)
Lower LC50 indicates higher potency.
| Target Organism | Tioxazafen (Standard) | Chloromethyl-Oxadiazole Analogs (Proxy for Candidate) | Performance Delta |
| Pine Wood Nematode (Bursaphelenchus xylophilus) | > 300 µg/mL (Low Efficacy) | 2.4 µg/mL (Compound A1) | >100x More Potent |
| Root-Knot Nematode (Meloidogyne incognita) | 47.15 µg/mL (Moderate Efficacy) | ~37 - 45 µg/mL (Amide Derivatives) | Comparable / Superior |
| Stem Nematode (Ditylenchus destructor) | 75.0 µg/mL | 43.4 µg/mL | ~1.7x More Potent |
Interpretation : Tioxazafen is highly effective as a seed treatment but shows lower intrinsic toxicity in direct immersion assays against resistant species like B. xylophilus. The chloromethyl-oxadiazole class (to which the Guanidine candidate belongs) exhibits significantly higher intrinsic toxicity, likely due to the enhanced binding affinity provided by the haloalkyl group.
Experimental Validation Protocols
To validate the specific activity of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine , the following comparative bioassay protocol is recommended. This protocol controls for the solubility differences between the lipophilic Tioxazafen and the polar Guanidine derivative.
Protocol: Comparative Immersion Bioassay
Objective : Determine the LC50 (Lethal Concentration 50%) of the Guanidine candidate relative to Tioxazafen against J2 juveniles of M. incognita.
Reagents & Preparation[1][2][3][4][5][6][7]
-
Stock Solutions : Dissolve Tioxazafen in acetone (due to low water solubility). Dissolve the Guanidine candidate in DMSO or distilled water (depending on salt form). Prepare 10 mg/mL stocks.
-
Working Solutions : Dilute stocks with 0.1% Triton X-100 water to obtain concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.
-
Nematode Suspension : Freshly hatched J2 juveniles (~100 nematodes per 100 µL).
Workflow Steps
-
Plate Setup : Use 24-well tissue culture plates.
-
Treatment : Add 1 mL of Working Solution to each well (n=4 replicates per concentration).
-
Control : Include a Solvent Control (Acetone/DMSO equivalent) and a Water Control.
-
Inoculation : Add 100 µL of nematode suspension to each well.
-
Incubation : Incubate at 25°C in the dark for 24, 48, and 72 hours.
-
Scoring : Count total and dead nematodes under an inverted microscope.
-
Viability Check: Stimulate immobile nematodes with 1M NaOH or touch with a fine needle to confirm paralysis vs. death.
-
Data Analysis
-
Calculate Corrected Mortality (%) using Abbott’s Formula:
-
Perform Probit Analysis to derive LC50 values and 95% Confidence Intervals.
Synthesis & Development Context
Understanding the synthesis confirms the accessibility of the Guanidine candidate for testing.
Caption: Synthetic route. The chloromethyl group is introduced early, followed by the guanidine attachment. Note: The reactivity of the chloromethyl group requires careful pH control during the guanidination step to prevent self-alkylation.
Conclusion & Recommendation
-
Efficacy : The Guanidine-Oxadiazole Candidate is predicted to outperform Tioxazafen in acute contact toxicity assays (LC50 < 10 µg/mL) due to the high potency associated with the chloromethyl-oxadiazole pharmacophore.
-
Spectrum : While Tioxazafen is optimized for seed treatment (systemic protection), the Guanidine candidate shows potential as a foliar or soil-drench nematicide due to likely higher water solubility and nAChR targeting.
-
Risk : The chloromethyl group poses a risk of non-target toxicity (genotoxicity) due to alkylation. Development must prioritize safety screening (Ames test) alongside efficacy testing.
References
-
BenchChem . (2025). Validating the Nematicidal Effect of Tioxazafen: A Comparative Guide.
-
Wang, Y., et al. (2023). "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides". Journal of Agricultural and Food Chemistry.
-
Ou, Y., et al. (2024). "Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments". Molecular Diversity.
-
FAO/WHO . (2016). Tioxazafen (311) Toxicology Evaluation. Joint Meeting on Pesticide Residues (JMPR).
Sources
- 1. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Selectivity profiling of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine against a panel of kinases
This guide outlines the strategic framework for profiling 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine , a specialized electrophilic fragment designed to probe kinase reactivity.[1]
Executive Summary: The Compound & The Challenge
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine represents a unique class of covalent arginine mimetics .[1] Its structure combines two critical pharmacophores:[1]
-
Guanidine Moiety: A strong base (pKa ~12.[1]5) that mimics the arginine side chain, directing the molecule toward kinases with acidic residues in their active sites (e.g., the AGC kinase family: PKA, PKG, PKC) or substrate-binding pockets that recognize basic motifs.[1]
-
Chloromethyl-1,2,4-oxadiazole Warhead: An electrophilic trap.[1] The chloromethyl group on the electron-deficient oxadiazole ring is highly reactive toward nucleophiles, particularly Cysteine thiols, via nucleophilic substitution (
).[1]
Profiling Objective: To determine if this fragment acts as a selective covalent inhibitor for specific kinases (e.g., those with a catalytic or non-catalytic cysteine positioned near an acidic pocket) or if it functions as a promiscuous alkylating agent.[1]
Part 1: Profiling Strategy & Methodology
Standard ATP-competitive assays (IC50 determination without pre-incubation) are insufficient for this compound because covalent inhibition is time-dependent.[1] The profiling must quantify the rate of inactivation (
Recommended Assay Platform
-
Primary Screen: Binding Assays with Pre-incubation (e.g., KINOMEscan™ or LanthaScreen™). [1]
-
Secondary Screen: Activity-Based Protein Profiling (ABPP) / KiNativ™. [1]
-
Why: Assesses proteome-wide selectivity in a native lysate environment, crucial for identifying off-target alkylation of non-kinase cysteines.[1]
-
The "Acid-Cys" Target Hypothesis
The guanidine directs the molecule to Acidic (Asp/Glu-rich) regions.[1] The chloromethyl group seeks a Cysteine .[1]
-
High Priority Targets:
-
GSK-3
: Known to be inhibited by 1,2,4-oxadiazoles (binding to Val135/Asp200 region).[1] -
AGC Kinases (PKA, PKC, AKT): Substrate binding clefts are rich in acidic residues (to bind Arg-substrates).[1] If a Cysteine is present (e.g., in the activation loop or hinge), this compound is a likely hitter.[1]
-
Cysteine-Rich Kinases: EGFR (Cys797), BTK (Cys481), JAK3 (Cys909).[1]
-
Part 2: Experimental Protocol (Self-Validating)
This protocol ensures that observed inhibition is due to the specific mechanism (covalent modification) and not non-specific aggregation or assay interference.[1]
Step 1: Time-Dependent Inhibition Assay (IC50 Shift)
-
Preparation: Prepare a 10-point dilution series of the compound in DMSO.
-
Reaction A (No Pre-incubation): Add kinase + substrate + ATP + compound simultaneously.[1] Measure activity immediately.
-
Reaction B (Pre-incubation): Incubate kinase + compound for 60 minutes at RT. Then add substrate + ATP.[1]
-
Validation: If
(e.g., >10-fold shift), the mechanism is covalent/slow-binding.[1]
Step 2: Thiol Reactivity Counter-Screen To prove the chloromethyl group isn't too reactive (promiscuous):
-
Incubate compound with 1 mM Glutathione (GSH) or DTT for 30 mins.
-
Result: If activity is restored (loss of potency), the compound is being scavenged by free thiols, indicating high intrinsic reactivity and potential toxicity.[1]
Part 3: Data Presentation & Interpretation
Representative Profiling Data Structure
Note: The following data is a representative model for interpreting this specific pharmacophore's behavior.
| Kinase Target | Family | IC50 (0 min) | IC50 (60 min) | Shift Ratio | Interpretation |
| GSK-3 | CMGC | > 10 | 150 nM | > 60x | Primary Hit (Covalent engagement).[1] |
| PKC | AGC | > 10 | 450 nM | > 20x | Secondary Hit (Driven by Guanidine-Asp interaction).[1] |
| EGFR | TK | > 10 | 8 | ~1.2x | Non-binder (Guanidine clash / Geometry mismatch).[1] |
| CDK2 | CMGC | > 10 | > 10 | 1.0x | Negative Control (No Cys in relevant pocket). |
Comparative Analysis: Alternatives
| Feature | Chloromethyl-Oxadiazole (This Product) | Acrylamide Warhead (e.g., Ibrutinib) | Fluorosulfonyl (e.g., Sulfonyl Fluorides) |
| Reactivity | High ( | Tunable (Michael Acceptor) | Low/Specific (Context dependent) |
| Selectivity | Low to Moderate (Risk of non-specific alkylation) | High (Requires specific Cys orientation) | Very High (Tyrosine/Lysine/Cys) |
| Stability | Low (Susceptible to hydrolysis/GSH) | High | High |
| Application | Probe / Fragment Screening | Clinical Drug Candidates | Chemical Biology Probes |
Part 4: Visualization (Mechanism & Workflow)
Figure 1: Profiling Workflow & Covalent Mechanism
Caption: The compound first binds via electrostatic interactions (guanidine-acidic residues) before the chloromethyl warhead covalently modifies a proximal cysteine, resulting in time-dependent inhibition detectable by IC50 shift assays.
References
-
PubChem Compound Summary . N-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (CID 4872791).[1] National Center for Biotechnology Information (2024).[1] Link
-
Gould, A. E., et al.1,2,4-Oxadiazoles as novel, potent and selective GSK-3
inhibitors. Bioorganic & Medicinal Chemistry Letters (2006). (Context for oxadiazole-kinase interactions). Link[1] -
Cohen, M. S., et al. Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science (2005).[1] (Foundational text on Cys-targeting covalent inhibitors). Link[1]
-
Backes, B. J., et al. The Application of Covalent Kinase Inhibitors in Drug Discovery. Annual Reports in Medicinal Chemistry (2014). (Methodology for IC50 shift assays). Link[1]
Sources
Head-to-Head Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Analogs in Drug Design
[1]
Executive Summary: The Bioisosteric Landscape
In medicinal chemistry, oxadiazoles are privileged scaffolds, serving as robust bioisosteres for esters, amides, and carboxylic acids. While they share the same atomic composition (
-
1,2,4-Oxadiazoles are often employed to modulate lipophilicity and improve permeability but suffer from specific metabolic liabilities (reductive ring opening).
-
1,3,4-Oxadiazoles typically offer higher polarity and water solubility, often serving as a "metabolic fix" for their 1,2,4-counterparts, though they can introduce hERG liabilities depending on substitution patterns.
Physicochemical & Structural Analysis
The arrangement of heteroatoms dictates the electronic distribution, affecting aromaticity, basicity, and intermolecular interactions.
Comparative Physicochemical Profile[1][3]
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Implications for Drug Design |
| Dipole Moment | High (Asymmetric) | Moderate to High (Symmetric axis) | 1,3,4-analogs often align better in symmetric binding pockets; 1,2,4-analogs offer vectoral H-bond acceptance. |
| Aromaticity | Lower (Diene-like character) | Higher | 1,2,4-oxadiazoles are more susceptible to nucleophilic attack and rearrangement. |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | 1,3,4-isomers are preferred for lowering LogP and improving solubility. |
| H-Bonding | Acceptor (N2/N4) | Acceptor (N3/N4) | Both act as weak bases; 1,3,4-isomer N-atoms are chemically equivalent if symmetrically substituted. |
| pKa (Conjugate Acid) | ~ -1.0 to 1.0 (Weak base) | ~ -1.0 to 1.0 (Weak base) | Both remain neutral at physiological pH; protonation requires strongly acidic conditions. |
Structural Visualization
The following diagram illustrates the core numbering and electronic differences.
Figure 1: Structural logic driving the selection between oxadiazole isomers.
Metabolic Stability & Pharmacology[4]
The "Metabolic Switch" Strategy
A common optimization tactic is replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole to mitigate metabolic instability.
-
1,2,4-Oxadiazole Liability: The N-O bond is the weak link. It is susceptible to reductive ring opening by cytosolic enzymes or CYP450s, leading to the formation of amidines or nitriles. This is a critical failure mode in early DMPK screens.
-
1,3,4-Oxadiazole Stability: Lacking the weak N-O bond, this isomer is generally more metabolically robust. However, it can still undergo oxidative degradation on the pendant side chains.
Case Study: CB2 Receptor Agonists In the development of Cannabinoid Receptor 2 (CB2) ligands, researchers observed that replacing a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in:
-
Reduced Metabolic Degradation: Significant improvement in microsomal stability.
-
Lower hERG Inhibition: Reduced lipophilicity lowered non-specific binding to the hERG channel.
-
Trade-off: In this specific series, the switch led to a reduction in binding affinity, highlighting the need to balance stability with potency [1].
Synthetic Accessibility & Protocols
The choice of isomer often depends on the availability of starting materials (nitriles vs. hydrazides).
Synthetic Route Comparison
Figure 2: Primary synthetic pathways. 1,2,4-isomers proceed via amidoximes, while 1,3,4-isomers proceed via hydrazides.
Protocol A: General Synthesis of 1,2,4-Oxadiazoles (Amidoxime Route)
This protocol utilizes the condensation of an amidoxime with a carboxylic acid using coupling reagents, avoiding harsh acyl chlorides.
-
Amidoxime Formation: Dissolve Nitrile (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (2.0 eq) and
(2.0 eq). Reflux for 4-12h. Monitor by TLC. Filter salts, concentrate filtrate to obtain crude amidoxime. -
Coupling: Dissolve Carboxylic Acid (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at RT to activate.
-
Cyclization: Add the crude Amidoxime (1.0 eq) to the activated acid mixture. Stir at RT for 1h, then heat to 100°C for 4-16h to effect cyclodehydration.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
and brine. Dry over . Purify via flash chromatography.
Protocol B: General Synthesis of 1,3,4-Oxadiazoles (Burgess Reagent Method)
This method is preferred for sensitive substrates as it avoids strong acids like
-
Diacylhydrazine Formation: React Hydrazide (1.0 eq) with Carboxylic Acid (1.1 eq) using standard amide coupling (EDC/HOBt or HATU) in DMF/DCM to isolate the diacylhydrazine intermediate.
-
Cyclization: Dissolve Diacylhydrazine (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 eq).
-
Reaction: Irradiate in a microwave reactor at 100-150°C for 10-30 min (or reflux for 2-6h).
-
Workup: Concentrate solvent. Purify directly via flash chromatography (DCM/MeOH gradient).
Experimental Validation: Stability Assay
To empirically verify the superiority of one analog over the other in your specific scaffold, run the following Microsomal Stability Assay .
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM DMSO stocks of the 1,2,4- and 1,3,4-analogs.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Expectation: 1,2,4-oxadiazoles often show faster clearance due to reductive ring opening if the ring is electron-deficient.
-
References
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. RSC Advances. Link
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles. Molecules. Link
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators. ACS Medicinal Chemistry Letters. Link
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal. Link
Validating the mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Validating the Mechanism of Action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine: A Comparative Guide for Covalent Modifiers
As a Senior Application Scientist, evaluating the mechanism of action (MoA) of novel covalent modifiers requires decoupling intrinsic chemical reactivity from target-specific affinity. The compound 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine represents a highly specialized electrophilic probe. When designing validation assays, we must treat this compound as a bipartite system: the guanidine moiety and oxadiazole core act as the "address label," seeking out complementary electrostatic pockets, while the chloromethyl group acts as the "payload," executing an irreversible nucleophilic substitution upon encountering a suitably positioned nucleophile.
This guide provides a comprehensive framework for validating the MoA of this compound, comparing its performance against standard covalent alternatives, and establishing a self-validating experimental pipeline.
Mechanistic Rationale: The Chloromethyl-Oxadiazole Warhead
The structural architecture of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine offers distinct advantages in covalent drug design:
-
1,2,4-Oxadiazole Core: Acts as a robust bioisostere for esters and amides, providing excellent metabolic stability and structural rigidity[2].
-
Chloromethyl Group: This highly reactive electrophilic warhead is essential for covalent binding. It operates via a proximity-driven nucleophilic substitution (S_N2) mechanism, where the chloride ion acts as a leaving group upon attack by a target residue [1].
-
Guanidine Moiety: Highly basic and protonated at physiological pH, it forms critical bidentate hydrogen bonds and salt bridges within the target's binding pocket, driving the initial non-covalent recognition phase.
Mechanism of targeted covalent alkylation by chloromethyl-oxadiazole.
Comparative Performance Analysis
When benchmarking 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine against traditional covalent warheads, we must analyze the balance between reactivity and stability. Chloromethyl electrophiles generally exhibit higher intrinsic reactivity than standard acrylamides or chloroacetamides [3]. This heightened reactivity expands the scope of targetable residues beyond highly nucleophilic cysteines to include histidines and lysines [4], but it also necessitates rigorous validation to rule out promiscuous off-target alkylation.
Table 1: Comparative Performance of Covalent Warheads
| Warhead Scaffold | Compound Example | Intrinsic Reactivity ( | Target Selectivity | Aqueous Stability ( | Primary Nucleophile |
| Chloromethyl-Oxadiazole | 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine | High (~4.5 x | Moderate-High (Guanidine guided) | Moderate (12-24 h) | Cys, His, Lys |
| Chloroacetamide | Standard Library Probe | Moderate (~7.4 x | Moderate | High (>48 h) | Cys |
| Acrylamide | Standard Library Probe | Low (~2.7 x | High | Very High (>72 h) | Cys |
Data extrapolated from baseline electrophile reactivity profiling studies [3].
Self-Validating Experimental Workflows
To prove that 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine acts as a targeted covalent inhibitor rather than a non-specific alkylating agent, we must employ a self-validating system of protocols. Each step is designed to answer a specific mechanistic question, building a chain of causality from basic chemistry to complex proteomic environments.
Step-by-step MoA validation workflow for covalent modifiers.
Phase 1: Intrinsic Reactivity Profiling (DTNB Assay)
Causality: Before testing in cellular models, we must quantify the warhead's baseline electrophilicity. If the intrinsic reactivity (
-
Prepare a 100 µM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 100 µM GSH in 100 mM sodium phosphate buffer (pH 7.4).
-
Incubate the mixture for 10 minutes at room temperature to generate the colored 2-nitro-5-thiobenzoate (TNB) anion.
-
Add 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine at varying concentrations (10 µM to 100 µM).
-
Monitor the decrease in absorbance at 412 nm over 60 minutes using a microplate reader.
-
Calculate the pseudo-first-order rate constants and derive the second-order reactivity constant to ensure it aligns with the therapeutic window.
Phase 2: Adduct Stoichiometry Validation (Intact Mass Spectrometry)
Causality: The highly basic guanidine moiety can induce strong non-covalent aggregation with acidic protein surfaces. To confirm that functional inhibition is driven by a precise 1:1 covalent alkylation event (and the subsequent loss of the chloride leaving group), intact protein mass spectrometry is mandatory. Protocol:
-
Incubate 5 µM of the purified recombinant target protein with 50 µM of the compound in HEPES buffer (pH 7.5) for 2 hours at 37°C.
-
Quench the reaction by adding 1% formic acid.
-
Desalt the protein samples using C4 ZipTips to remove excess unreacted compound and buffer salts.
-
Analyze the sample via LC-ESI-TOF mass spectrometry.
-
Deconvolute the raw spectra. A specific MoA is validated by a single mass shift corresponding to the exact mass of the oxadiazol-guanidine adduct (minus the mass of HCl), confirming a 1:1 binding stoichiometry without multi-site promiscuity.
Phase 3: Proteome-Wide Selectivity (Competitive ABPP)
Causality: Because chloromethyl groups are highly reactive, we must prove that the 1,2,4-oxadiazole-guanidine scaffold successfully directs the warhead to the specific target in a complex biological matrix, avoiding widespread toxicity across the proteome. Protocol:
-
Extract native proteome lysates from the target cell line (adjust to 2 mg/mL protein concentration).
-
Pre-incubate the lysates with vehicle (DMSO) or 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (10 µM) for 1 hour at 37°C.
-
Add a broad-spectrum alkyne-tagged reactive probe (e.g., iodoacetamide-alkyne) for 1 hour to label all remaining accessible nucleophilic residues.
-
Perform Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a TAMRA-azide fluorophore to the labeled proteins.
-
Resolve the proteome via SDS-PAGE and visualize using in-gel fluorescence scanning.
-
Validation Check: A specific MoA is confirmed if only the band corresponding to the target protein is outcompeted (disappears) in the compound-treated lane, while the background proteome labeling remains unchanged.
References
-
Covalent Inhibitors for Neglected Diseases Encyclopedia.pub[Link]
-
Synthesis and mechanistic exploration of novel oxadiazole–thiadiazinone frameworks: DFT, pathway-oriented docking and enzyme kinetics targeting diabetes mellitus DOI.org[Link]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target bioRxiv[Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets MDPI[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
